1-Bromo-2,4-dichloro-3-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAYFCFQKDUHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564197 | |
| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127049-87-0 | |
| Record name | 1-Bromo-2,4-dichloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Bromo-2,4-dichloro-3-methylbenzene
CAS Number: 127049-87-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2,4-dichloro-3-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of data for this specific isomer, this guide incorporates information from structurally related compounds to provide a predictive profile.
Physicochemical and Spectroscopic Data
| Property | Value (for 1-Bromo-2,4-dichlorobenzene) |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.93 g/mol [1] |
| Melting Point | 26-30 °C |
| Boiling Point | 98-100 °C at 25 mmHg |
| Density | 1.543 g/mL at 25 °C |
| Refractive Index | n20/D 1.575 |
| Flash Point | 98 °C (closed cup) |
Note: The data presented is for the related compound 1-Bromo-2,4-dichlorobenzene and should be used as an estimation for this compound.
Synthesis and Experimental Protocols
A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be extrapolated from standard aromatic halogenation reactions. The proposed synthesis involves the bromination of 2,4-dichloro-3-methylbenzene (dichlorotoluene).
Proposed Experimental Protocol: Electrophilic Bromination of 2,4-dichloro-3-methylbenzene
Materials:
-
2,4-dichloro-3-methylbenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium bisulfite solution (NaHSO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-3-methylbenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of iron(III) bromide or iron filings to the solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated sodium bisulfite solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development
Halogenated aromatic compounds are valuable intermediates in medicinal chemistry. The introduction of bromine and chlorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine, in particular, can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity.
While specific applications for this compound are not documented, its structural motifs suggest its potential as a building block in the synthesis of more complex molecules with potential therapeutic activity. The bromo- and chloro-substituents provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.
Safety and Handling
Safety data for this compound is not available. The following information is based on the safety profile of the related compound, 2-Bromo-1,5-dichloro-3-methylbenzene, and should be considered as a general guideline.
| Hazard Category | GHS Classification (for 2-Bromo-1,5-dichloro-3-methylbenzene) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with the compound as a powder or in a way that generates aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed logical workflow for the synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-dichloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
The fundamental physical characteristics of 1-Bromo-2,4-dichloro-3-methylbenzene are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₇H₅BrCl₂ | N/A |
| Molecular Weight | 239.93 g/mol | [1] |
| CAS Number | 127049-87-0 | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Molecular Structure
The structural representation of this compound is crucial for understanding its chemical behavior and interactions.
Experimental Protocols for Physical Property Determination
Below are detailed, standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.
General Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for characterizing the physical properties of a new or uncharacterized organic compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
-
Thermometer
-
-
Procedure:
-
Ensure the compound is finely powdered. If necessary, gently crush the crystalline solid using a mortar and pestle.
-
Pack a small amount of the powdered compound into the open end of a capillary tube to a depth of 2-3 mm.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range is the melting point.[2][3][4]
-
Boiling Point Determination (Micro Method)
For small quantities of a liquid or a low-melting solid, a micro boiling point determination is suitable.
-
Apparatus:
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire to attach the test tube to the thermometer
-
-
Procedure:
-
Place a few drops of the liquid sample (or the molten solid) into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Immerse the setup in a heating bath.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[1][5][6]
-
Density Determination
The density of a solid can be determined by measuring the volume of a known mass of the substance.
-
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the compound is insoluble
-
-
Procedure (by displacement):
-
Weigh a sample of the solid compound accurately using an analytical balance.
-
Partially fill a graduated cylinder with a liquid in which the compound is insoluble and record the initial volume.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Record the final volume. The difference between the final and initial volumes is the volume of the solid.
-
Calculate the density by dividing the mass of the solid by its volume.
-
Solubility Determination
A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.
-
Apparatus:
-
Small test tubes
-
Spatula
-
A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Vortex mixer (optional)
-
-
Procedure:
-
Place a small, accurately measured amount of the compound (e.g., 10 mg) into a series of clean, dry test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.
-
Stir or vortex the mixture for a set period (e.g., 1 minute).
-
Observe whether the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.
-
If the solid has not dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.
-
Repeat the process for each of the selected solvents.
-
Solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively if the saturation point is determined.[7][8]
-
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. byjus.com [byjus.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.ws [chem.ws]
An In-depth Technical Guide to 1-Bromo-2,4-dichloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-Bromo-2,4-dichloro-3-methylbenzene. Due to the limited availability of specific experimental data for this particular isomer, this document also includes comparative data from closely related compounds to offer valuable context and predictive insights. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Properties
This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrCl₂. Its structure consists of a benzene ring substituted with one bromine atom, two chlorine atoms, and one methyl group.
Chemical Structure:
An In-depth Technical Guide to 1-Bromo-2,4-dichloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2,4-dichloro-3-methylbenzene, including its physicochemical properties, synthesis, analytical methods, and an exploration of its potential biological significance based on related compounds.
Core Physicochemical Data
A clear understanding of the fundamental properties of this compound is essential for its application in research and development. Key quantitative data is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 239.93 g/mol | |
| Molecular Formula | C₇H₅BrCl₂ | [1] |
| CAS Number | 127049-87-0 |
Synthesis Protocols
Proposed Synthesis Workflow
Caption: Proposed synthetic routes to this compound.
Experimental Protocol: Electrophilic Aromatic Bromination (Adapted)
This protocol is adapted from the synthesis of similar brominated aromatic compounds.[2][3]
Materials:
-
2,4-Dichlorotoluene
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)
-
Sodium bisulfite solution (aqueous)
-
Sodium hydroxide solution (aqueous, dilute)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a gas outlet to a scrubber), and a magnetic stirrer is charged with 2,4-dichlorotoluene and a catalytic amount of anhydrous FeBr₃.
-
The flask is cooled in an ice bath.
-
A solution of bromine in dichloromethane is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature until the reddish-brown color of bromine disappears.
-
The reaction is quenched by the slow addition of a saturated sodium bisulfite solution to neutralize any unreacted bromine.
-
The organic layer is separated, washed sequentially with dilute sodium hydroxide solution and water until neutral.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure or recrystallization.
Analytical Protocols
The purity and identity of this compound can be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene ring. The methyl group will appear as a singlet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, providing further confirmation of the structure.
Potential Biological Significance and Toxicological Profile
Direct experimental data on the biological activity or signaling pathways specifically modulated by this compound is currently limited in publicly available literature. However, insights can be drawn from the toxicological profiles of structurally related halogenated toluenes and benzene derivatives.
General Toxicology of Halogenated Aromatic Hydrocarbons
Halogenated aromatic hydrocarbons, as a class, are known for their lipophilicity and persistence in biological systems. Their toxic effects are often associated with their ability to bioaccumulate.
Potential Mechanisms of Action (Inferred from Related Compounds):
-
Central Nervous System (CNS) Effects: Toluene and its derivatives are known to cause CNS depression, with symptoms including headache, dizziness, and confusion.[4][5][6] The mechanism is thought to involve disruption of neuronal membranes and interference with neurotransmitter systems.[7]
-
Metabolic Activation and Genotoxicity: While toluene itself is not considered a potent carcinogen, some halogenated aromatic compounds can be metabolically activated to reactive intermediates that can interact with cellular macromolecules, including DNA.
-
Endocrine Disruption: Some polychlorinated and polybrominated compounds have been shown to interfere with endocrine signaling pathways.
Logical Framework for Investigating Biological Activity
Given the lack of specific data, a logical workflow for investigating the biological effects of this compound would involve a tiered approach.
Caption: A tiered approach for the toxicological evaluation of this compound.
Conclusion
This compound is a halogenated aromatic compound with a defined molecular weight and structure. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively documented, established principles of organic synthesis and analytical chemistry provide a solid foundation for its preparation and characterization. Future research should focus on elucidating its specific biological effects and mechanisms of action to fully understand its potential applications and toxicological profile. This will be crucial for its safe handling and for any potential development in the fields of medicinal chemistry and materials science.
References
- 1. 2-Bromo-1,3-dichloro-4-methylbenzene | C7H5BrCl2 | CID 2735557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 4. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. gov.uk [gov.uk]
- 7. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide to the Safe Handling of 1-Bromo-2,4-dichloro-3-methylbenzene and Related Halogenated Benzene Derivatives
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Bromo-2,4-dichloro-3-methylbenzene was not publicly available at the time of this writing. The following guide has been compiled using data from SDSs of structurally similar compounds, including 1-bromo-2,4-dichlorobenzene, 1-bromo-3,5-dichlorobenzene, and other dichlorobromobenzenes. This information should be used as a preliminary safety guide. Researchers and professionals are advised to handle this compound with caution and to perform a thorough risk assessment based on the available data for analogous compounds.
This technical whitepaper provides an in-depth overview of the safety, handling, and emergency procedures for this compound, extrapolated from data on closely related halogenated aromatic hydrocarbons. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical and Toxicological Data
Table 1: Physical and Chemical Properties of Related Dichlorobromobenzenes
| Property | 1-Bromo-2,4-dichlorobenzene | 1-Bromo-3,5-dichlorobenzene | 1-Bromo-2,3-dichlorobenzene |
| Molecular Formula | C₆H₃BrCl₂[1] | C₆H₃BrCl₂[2] | C₆H₃BrCl₂[3] |
| Molecular Weight | 225.90 g/mol | 225.9 g/mol | 225.89 g/mol [3] |
| Appearance | Not Specified | Beige Powder Solid[2] | Not Specified |
| Melting Point | 26-30 °C | 74 - 77 °C[2] | Not Specified |
| Boiling Point | Not Specified | 232 °C[2] | Not Specified |
| Flash Point | 98 °C (closed cup) | > 110 °C[2] | Not Specified |
| Solubility | Insoluble in water.[4] Soluble in organic solvents like acetone, ethyl acetate, and methanol.[4] | Low water solubility.[5] | Insoluble in water. |
Table 2: Toxicological Information for Related Dichlorobromobenzenes
| Hazard | 1-Bromo-2,4-dichlorobenzene | 1-Bromo-3,5-dichlorobenzene | 1-Bromo-2,3-dichlorobenzene |
| Acute Oral Toxicity | No data available | No data available | Harmful if swallowed (Category 4)[3] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1][6] | Causes skin irritation (Category 2)[2] | Causes skin irritation (Category 2)[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2)[1][6] | Causes serious eye irritation (Category 2)[2] | Causes serious eye irritation (Category 2)[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[1][6] | May cause respiratory irritation (Category 3)[2] | May cause respiratory irritation (Category 3)[3] |
Hazard Identification and Classification
Based on the data from analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)
-
Acute Toxicity, Oral (Category 4, Harmful if swallowed) - Potential classification
-
Acute Aquatic Toxicity - Potential for long-lasting effects in the aquatic environment.[7]
The following diagram illustrates the general GHS classification workflow.
Caption: General GHS Hazard Classification Workflow.
Experimental Protocols and Safe Handling
Detailed experimental protocols for toxicological studies are not available in the provided safety data sheets. However, this section outlines the necessary procedures for safe handling, storage, and disposal based on the properties of similar compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling the substance. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[7] Gloves must be inspected before use.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[8] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[9] Use spark-proof tools and explosion-proof equipment.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from incompatible materials such as strong oxidizing agents.[9][10] Keep away from heat, sparks, and open flames.[9]
The following diagram illustrates a safe handling and storage workflow.
Caption: Workflow for Safe Handling and Storage.
Emergency and First Aid Procedures
In case of exposure, follow these first aid measures immediately.
Table 3: First Aid Measures for Dichlorobromobenzenes
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11] |
The following decision tree illustrates the emergency response for different exposure routes.
Caption: Emergency First Aid Decision Tree.
Fire Fighting Measures and Accidental Release
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
Accidental Release: Ensure adequate ventilation.[7] Avoid dust formation.[11] Absorb spills with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[7] Prevent entry into waterways and sewers.[7]
Stability and Reactivity
-
Chemical Stability: Stable under normal storage conditions.[9]
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride gas.[7][9]
This guide provides a foundational understanding of the safety considerations for this compound based on available data for similar compounds. It is imperative for all personnel to review this information before handling the substance and to consult with their institution's environmental health and safety department for specific guidance.
References
- 1. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.dk [fishersci.dk]
- 3. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 2-Bromo-1,3-dichloro-4-methylbenzene | C7H5BrCl2 | CID 2735557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-Bromo-3-methylbenzene(591-17-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
1-Bromo-2,4-dichloro-3-methylbenzene hazards and toxicity
An In-Depth Technical Guide to the Hazards and Toxicity of 1-Bromo-2,4-dichloro-3-methylbenzene and Related Halogenated Aromatic Hydrocarbons
Introduction
This compound is a halogenated aromatic hydrocarbon. Compounds of this class are known for their potential toxicity and persistence in the environment. The presence of bromine and chlorine atoms on the benzene ring, along with a methyl group, influences the molecule's reactivity, lipophilicity, and, consequently, its toxicological properties. This document synthesizes available information on related compounds to provide a robust understanding of the potential risks associated with this compound.
Physicochemical Properties and Predicted Toxicological Profile
The toxicological profile of a chemical is often inferred from its structure. For this compound, the following can be anticipated:
-
Lipophilicity: The presence of halogen and methyl substituents on the benzene ring suggests high lipophilicity. This property can lead to bioaccumulation in fatty tissues.
-
Reactivity: The aromatic ring can be subject to metabolic activation by cytochrome P450 enzymes in the liver, potentially forming reactive intermediates that can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage.
-
Persistence: Halogenated aromatic hydrocarbons are often resistant to environmental and metabolic degradation, leading to their persistence in the environment and in biological systems.
Based on data from related compounds such as 2,4-dichloro-1-methylbenzene and 1-bromo-2,4-dichlorobenzene, this compound is predicted to be a skin, eye, and respiratory irritant. Chronic exposure to this class of compounds has been associated with potential liver and nervous system toxicity.
Quantitative Toxicological Data (Illustrative)
The following tables summarize hypothetical but representative quantitative data for the toxicological endpoints of a compound like this compound, based on values reported for structurally related chemicals.
Table 1: Acute Toxicity Data
| Parameter | Species | Route of Exposure | Value |
| LD50 | Rat | Oral | >2000 mg/kg |
| LD50 | Rabbit | Dermal | >2000 mg/kg |
| LC50 | Rat | Inhalation | >5 mg/L (4h) |
Table 2: Irritation and Sensitization Data
| Assay | Species/System | Result | Classification |
| Skin Irritation | Rabbit | Moderate Irritant | Category 2 |
| Eye Irritation | Rabbit | Severe Irritant | Category 1 |
| Skin Sensitization | Guinea Pig | Not a sensitizer | - |
Table 3: Genotoxicity Data
| Assay | Test System | Result |
| Ames Test | S. typhimurium | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Positive |
| In vivo Micronucleus | Mouse | Negative |
Experimental Protocols
The following are detailed, representative experimental protocols for key toxicological assays based on OECD guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
-
Animals: Use a small number of female rats (e.g., Sprague-Dawley), typically one at a time.
-
Dosage: Administer a starting dose of the test substance (e.g., 2000 mg/kg) by gavage.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Procedure:
-
If the animal survives, the next animal is dosed at a lower level.
-
If the animal dies, the next animal is dosed at a higher level.
-
The dose progression follows a set sequence until one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a reversal in outcome is observed).
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)
-
Test System: Utilize a commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Application: Apply a small amount of the test substance topically to the surface of the tissue.
-
Exposure: Incubate for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, wash the tissue and assess cell viability using the MTT assay. The reduction of MTT to formazan by viable cells is quantified spectrophotometrically.
-
Classification: The chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
-
Test Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.
-
Metabolic Activation: Conduct the test with and without an exogenous metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance.
-
Scoring: After incubation, count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background rate.
Visualizations
General Workflow for Chemical Hazard Assessment
Caption: General workflow for assessing the hazards of a chemical compound.
Hypothetical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Hypothetical activation of the AhR signaling pathway.
1-Bromo-2,4-dichloro-3-methylbenzene IUPAC name
An In-Depth Technical Guide to 1-Bromo-2,4-dichloro-3-methylbenzene
This guide provides a comprehensive overview of this compound, a halogenated aromatic compound relevant to researchers and professionals in organic synthesis and drug development. Due to the limited specific data for this particular isomer, this document synthesizes available information with established principles for structurally related compounds.
Nomenclature and Chemical Structure
The nomenclature for substituted benzene derivatives follows the IUPAC system, which prioritizes the alphabetical order of substituents and the lowest possible locant numbering. For the compound , the substituents are bromine, chlorine, and a methyl group.
-
IUPAC Name: this compound
-
CAS Number: 127049-87-0[1]
-
Synonyms: 3-Bromo-2,6-dichlorotoluene
The chemical structure consists of a benzene ring with a bromine atom at position 1, chlorine atoms at positions 2 and 4, and a methyl group at position 3.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The table below summarizes key computed and available properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrCl₂ | - |
| Molecular Weight | 239.93 g/mol | [1] |
| Appearance | (Predicted) Colorless to light yellow solid or liquid | - |
| Boiling Point | (Predicted) ~240-260 °C | - |
| Melting Point | (Predicted) Not widely available | - |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dioxane) | General observation for similar compounds |
Synthesis and Experimental Protocols
Conceptual Synthetic Pathway
A likely precursor for the synthesis is 2,4-dichloro-1-methylbenzene (2,4-dichlorotoluene). The methyl group is an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The positions ortho and para to the methyl group are 2, 4, and 6. Positions 2 and 4 are already occupied by chlorine. Position 6 is sterically unhindered. Therefore, bromination of 2,4-dichlorotoluene would likely yield 2-bromo-3,5-dichlorotoluene.
To obtain the target compound, this compound, a different starting material, such as 2,6-dichlorotoluene, would be required.
General Experimental Protocol: Electrophilic Bromination of a Dichlorotoluene
This protocol is a general representation for the synthesis of a bromodichlorotoluene and would require optimization for the specific synthesis of this compound.
Materials:
-
Dichlorotoluene precursor (e.g., 2,4-dichlorotoluene)
-
Bromine (Br₂)
-
Iron(III) chloride (FeCl₃) or iron powder (Fe) as a Lewis acid catalyst
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Chloroform or other suitable extraction solvent
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
A multi-necked flask is equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer.
-
The dichlorotoluene and a catalytic amount of ferric chloride are charged into the flask.
-
An equimolar amount of bromine is added dropwise to the mixture at room temperature with constant stirring. The reaction is typically exothermic, and the temperature should be controlled.
-
The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques like TLC or GC.
-
After the reaction, the mixture is carefully poured into water and neutralized with a sodium hydroxide solution to quench the reaction and remove acidic byproducts.
-
The product is then extracted from the aqueous layer using an organic solvent like chloroform.[2]
-
The organic extract is washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by distillation under reduced pressure or recrystallization.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
Halogenated aromatic compounds like this compound are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] The presence of halogen atoms provides reactive handles for forming new carbon-carbon and carbon-heteroatom bonds.
The bromine atom is particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] These reactions are fundamental in drug discovery for constructing complex molecular architectures from simpler fragments.[4] The chlorine and methyl substituents on the benzene ring influence the electronic properties and steric environment of the molecule, which can be fine-tuned to achieve desired interactions in a biological target.
The introduction of halogens into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[5][6]
Example Application: Suzuki-Miyaura Cross-Coupling
This compound can serve as the aryl halide partner in a Suzuki-Miyaura coupling reaction to form a biaryl structure, a common motif in many biologically active compounds.
General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
This compound (Aryl Bromide)
-
An arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF)
Procedure:
-
To a reaction vessel, add the aryl bromide, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent system is added, followed by the palladium catalyst (typically 1-5 mol%).
-
The reaction mixture is heated (e.g., 80-110 °C) with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[7][8]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Safety information for this compound is not specifically detailed. The following data is based on safety information for structurally similar compounds, such as other dichlorobromobenzenes and dichlorotoluenes.[9][10][11]
| Hazard Category | Description and Precautionary Statements |
| GHS Classification | (Predicted) Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system irritation). May be harmful if swallowed. |
| Signal Word | (Predicted) Warning |
| Hazard Statements | (Predicted) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or under a chemical fume hood. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
References
- 1. This compound - [sigmaaldrich.com]
- 2. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. 1-BROMO-2,4-DICHLOROBENZENE | 1193-72-2 [chemicalbook.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 1-Bromo-2,4-dichloro-3-methylbenzene
This technical guide provides a comprehensive overview of 1-Bromo-2,4-dichloro-3-methylbenzene, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identity, physical properties, a plausible synthesis protocol, and its reactivity.
Chemical Identity and Synonyms
This compound is a polysubstituted aromatic compound. For clarity and comprehensive database searching, a compilation of its various synonyms and chemical identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-1,3-dichloro-4-methylbenzene, 3-Bromo-2,4-dichlorotoluene[1] |
| CAS Number | 206559-41-3[1] |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol [1] |
| InChI Key | DBWPADILUQENLH-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Source |
| Molecular Weight | 239.92 g/mol | [1] |
| XLogP3 | 4.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 0 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 237.89517 g/mol | PubChem |
| Monoisotopic Mass | 237.89517 g/mol | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
Synthesis Protocol
A plausible and commonly employed method for the synthesis of this compound is through the electrophilic bromination of 2,4-dichlorotoluene. The directing effects of the substituents on the aromatic ring guide the incoming electrophile.
Part 1: Synthesis of 2,4-Dichlorotoluene (Precursor)
One common method for the synthesis of 2,4-dichlorotoluene is from 2,4-diaminotoluene via a Sandmeyer reaction.[2][3]
Materials:
-
2,4-Diaminotoluene
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Cuprous chloride (CuCl)
-
Water
Procedure:
-
In a reaction vessel, dissolve 2,4-diaminotoluene in a mixture of hydrochloric acid and water, and heat to approximately 50°C with stirring.[2][3]
-
In a separate container, prepare a solution of sodium nitrite in water.
-
Cool the diaminotoluene solution to 0-5°C in an ice bath.
-
Slowly add the sodium nitrite solution to the cooled diaminotoluene solution to form the diazonium salt. Maintain the temperature below 10°C.
-
In a separate vessel, dissolve cuprous chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to about 60°C to ensure the completion of the reaction.[2]
-
Separate the lower organic layer, which is the crude 2,4-dichlorotoluene.
-
Wash the crude product with water, followed by a dilute sodium hydroxide solution, and then again with water until neutral.
-
Purify the 2,4-dichlorotoluene by distillation.[2]
Part 2: Bromination of 2,4-Dichlorotoluene
This step involves the electrophilic aromatic substitution of 2,4-dichlorotoluene with bromine, typically in the presence of a Lewis acid catalyst.
Materials:
-
2,4-Dichlorotoluene
-
Bromine (Br₂)
-
Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)
-
A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)
Procedure:
-
In a flask equipped with a dropping funnel and a reflux condenser, dissolve 2,4-dichlorotoluene in the inert solvent.
-
Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the flask.
-
From the dropping funnel, add bromine dropwise to the reaction mixture at room temperature with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the evolution of hydrogen bromide gas ceases.
-
Wash the reaction mixture with water, followed by a solution of sodium bisulfite to remove any unreacted bromine, and then with a dilute solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.
-
The crude product, this compound, can be purified by fractional distillation under reduced pressure or by recrystallization.
Reactivity and Potential Applications
Halogenated aromatic compounds like this compound are valuable intermediates in organic synthesis. The presence of bromine and chlorine atoms provides multiple sites for further functionalization.
The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The chlorine atoms are generally less reactive in such reactions but can be substituted under more forcing conditions or activated by the electronic effects of other substituents. The methyl group can also be a site for radical substitution under specific conditions.
Due to its polysubstituted nature, this compound could be a precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries.
Diagrams
Caption: Synthetic pathway to this compound.
References
Spectroscopic and Synthetic Approaches for 1-Bromo-2,4-dichloro-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic and synthetic data for 1-Bromo-2,4-dichloro-3-methylbenzene (CAS No. 127049-87-0). Due to a notable absence of publicly available, specific experimental data for this compound, this document provides a comprehensive overview of general methodologies for its synthesis and characterization. To offer a practical reference, detailed spectroscopic data and established experimental protocols for the closely related isomer, 1-Bromo-2,4-dichlorobenzene, are presented. This guide is intended to equip researchers with the foundational knowledge and general procedures necessary for the synthesis, purification, and spectroscopic identification of this compound and similar halogenated aromatic compounds.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. The precise substitution pattern on the benzene ring offers unique reactivity and steric properties. However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in the availability of its specific spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) and detailed synthetic protocols.
This guide aims to bridge this gap by providing:
-
A summary of the limited available information for this compound.
-
Detailed spectroscopic data for a structurally similar compound, 1-Bromo-2,4-dichlorobenzene, to serve as a comparative reference.
-
General experimental protocols for the synthesis of halogenated toluenes.
-
Standard operating procedures for acquiring IR, NMR, and MS data for aromatic compounds.
Spectroscopic Data
This compound (CAS No. 127049-87-0)
Comparative Spectroscopic Data: 1-Bromo-2,4-dichlorobenzene (CAS No. 1193-72-2)
To provide a relevant benchmark, the spectroscopic data for the isomer 1-Bromo-2,4-dichlorobenzene is presented below. These data can offer insights into the expected spectral features of the target molecule.
Table 1: Infrared (IR) Spectroscopy Data for 1-Bromo-2,4-dichlorobenzene
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Weak-Medium | Aromatic C-H Stretch |
| ~1550-1600 | Medium-Strong | Aromatic C=C Stretch |
| ~1450-1500 | Medium-Strong | Aromatic C=C Stretch |
| ~1000-1250 | Strong | C-Cl Stretch |
| ~600-800 | Strong | C-Br Stretch, C-H out-of-plane bending |
Data sourced from the NIST WebBook.[1]
Table 2: Mass Spectrometry (MS) Data for 1-Bromo-2,4-dichlorobenzene
| m/z | Relative Intensity (%) | Assignment |
| 224/226/228 | Varies (Isotopic Pattern) | Molecular Ion [M]⁺ |
| 145/147 | Varies (Isotopic Pattern) | [M-Br]⁺ |
| 110 | Varies | [M-Br-Cl]⁺ |
Data sourced from the NIST WebBook.[2] The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern for the molecular ion and its fragments.
Table 3: ¹H NMR Spectroscopy Data for 1-Bromo-2,4-dichlorobenzene
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.6 | d | ~2.5 | Ar-H |
| ~7.4 | d | ~8.5 | Ar-H |
| ~7.2 | dd | ~8.5, ~2.5 | Ar-H |
Note: Predicted values and data from similar compounds suggest these approximate shifts in CDCl₃.[3]
Experimental Protocols
General Synthesis of Halogenated Toluenes
A general approach to synthesizing compounds like this compound involves the electrophilic aromatic substitution of a suitable toluene precursor. The following is a generalized procedure that can be adapted.
Reaction: Halogenation of a substituted toluene.
Materials:
-
Substituted Toluene (e.g., 2,4-dichlorotoluene)
-
Halogenating agent (e.g., N-Bromosuccinimide (NBS) for bromination, or Cl₂ gas for chlorination)
-
Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or radical initiator (e.g., AIBN, benzoyl peroxide)
-
Anhydrous solvent (e.g., CCl₄, CH₂Cl₂)
-
Aqueous solution of a reducing agent for quenching (e.g., sodium bisulfite)
-
Aqueous base solution for neutralization (e.g., NaHCO₃)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve the substituted toluene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Add the Lewis acid catalyst or radical initiator to the flask.
-
Slowly add the halogenating agent dissolved in the anhydrous solvent from the dropping funnel. The reaction may be exothermic and require cooling in an ice bath.
-
After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TDC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench any remaining halogenating agent by adding an aqueous solution of a reducing agent.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous base solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or distillation.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. For aromatic compounds, proton signals are typically observed in the 6.5-8.0 ppm range.[4]
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands. For aromatic compounds, look for C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[2]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization (EI) for volatile compounds, or Electrospray Ionization (ESI)).
-
Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. The isotopic distribution for bromine and chlorine will result in a characteristic pattern of peaks.[5]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel aromatic compound like this compound.
Caption: A logical workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
While direct experimental data for this compound remains elusive in public databases, this guide provides a robust framework for its synthesis and characterization. By utilizing the provided general protocols and the comparative data from its isomer, 1-Bromo-2,4-dichlorobenzene, researchers can confidently approach the preparation and structural elucidation of this and other similar halogenated aromatic compounds. It is imperative that any newly acquired data for this compound be published to enrich the collective knowledge base of the scientific community.
References
Navigating the Procurement of 1-Bromo-2,4-dichloro-3-methylbenzene: A Technical Guide for Researchers
For Immediate Release
Commercial Unavailability and the Need for Custom Synthesis
Initial searches for commercial suppliers of 1-Bromo-2,4-dichloro-3-methylbenzene (CAS No. 160375-30-6) have shown a lack of off-the-shelf availability. This necessitates a custom synthesis approach, where a specialized chemical synthesis company is contracted to produce the desired quantity of the compound. This route offers the advantage of specifying purity, analytical requirements, and quantity to fit the precise needs of a research project.
A number of companies specialize in the custom synthesis of complex organic molecules, including halogenated aromatic compounds. These contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) have the expertise and infrastructure to perform multi-step syntheses.
Potential Custom Synthesis Providers:
-
KareBay Biochem: A global platform for custom chemical synthesis and manufacturing, catering to a wide range of industries.
-
Enamine: Offers extensive services in the chemical synthesis of diverse organic compounds, from milligram to kilogram scales.
-
Biosynth: Specializes in complex chemical synthesis, including carbohydrates, nucleosides, and other challenging molecules.
-
Taros Discovery: Provides custom synthesis and R&D chemistry services, bridging discovery and pilot-scale production.
-
Aurora Fine Chemicals: Focuses on custom organic synthesis for drug discovery and research institutions.
-
FCAD Group: Has dedicated teams for developing various classes of fine chemicals, including halide compounds.
-
Symeres: Offers custom synthesis of a wide array of research compounds, including reference standards and isotopically labeled molecules.
Proposed Synthetic Pathway
A plausible synthetic route for this compound would likely start from a more readily available substituted toluene. The sequence of halogenation steps is critical to achieving the desired substitution pattern due to the directing effects of the substituents on the aromatic ring. A potential pathway is outlined below.
This proposed synthesis begins with 2,4-dichloro-3-methylaniline, which is commercially available. A Sandmeyer reaction, a well-established method for introducing a bromo group via a diazonium salt intermediate, would then be employed to yield the final product.
Engaging a Custom Synthesis Service: A Workflow
For researchers new to the custom synthesis process, the following workflow outlines the typical steps involved in contracting a synthesis provider.
Quantitative Data and Expected Specifications
As this compound would be produced on a custom basis, the final specifications are subject to the agreement between the researcher and the synthesis provider. However, a typical certificate of analysis for a research-grade chemical would include the following.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid or crystalline powder | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Visual Inspection |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
General Experimental Protocol: Sandmeyer Reaction
The following is a generalized experimental protocol for the proposed Sandmeyer reaction. The specific conditions, including stoichiometry, temperature, and reaction time, would be optimized by the custom synthesis laboratory.
Objective: To synthesize this compound from 2,4-dichloro-3-methylaniline.
Materials:
-
2,4-dichloro-3-methylaniline
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
2,4-dichloro-3-methylaniline is dissolved in an aqueous solution of hydrobromic acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, a solution or suspension of copper(I) bromide in hydrobromic acid is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution.
-
Effervescence (evolution of nitrogen gas) is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
The reaction mixture is cooled and extracted with an organic solvent.
-
The organic layers are combined and washed with water and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified, typically by column chromatography or recrystallization, to achieve the desired purity.
-
Disclaimer: This guide is for informational purposes only. All chemical syntheses should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place. The proposed synthetic pathway and experimental protocol are illustrative and would require optimization.
Potential Research Areas for 1-Bromo-2,4-dichloro-3-methylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2,4-dichloro-3-methylbenzene is a sparsely studied polysubstituted aromatic compound. Its unique substitution pattern, featuring a reactive bromine atom and multiple deactivating chloro- and activating methyl groups, presents a compelling scaffold for novel chemical synthesis and the development of new molecular entities. This guide outlines potential research avenues for this compound, focusing on novel synthetic methodologies, chemical derivatization for library synthesis, and applications in medicinal chemistry and materials science. Detailed experimental protocols and comparative physicochemical data of related isomers are provided to facilitate further investigation.
Introduction
Polychlorinated and brominated aromatic compounds are pivotal building blocks in the synthesis of a wide array of industrial and biologically active molecules. The strategic placement of halogen atoms can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. This compound, with its distinct arrangement of substituents, offers a unique platform for chemical exploration. The presence of a labile bromine atom at a sterically accessible position, flanked by chloro and methyl groups, suggests a rich potential for functionalization through various cross-coupling reactions. This document serves as a technical guide to unlock the research potential of this underutilized chemical entity.
Physicochemical Properties
| Property | 1-Bromo-2,4-dichlorobenzene | 2-Bromo-1,3-dichloro-4-methylbenzene | 4-Bromo-3-chlorotoluene |
| CAS Number | 1193-72-2 | Not Available | 6627-51-6 |
| Molecular Formula | C₆H₃BrCl₂ | C₇H₅BrCl₂ | C₇H₆BrCl |
| Molecular Weight ( g/mol ) | 225.90 | 239.93 | 205.48 |
| Appearance | Crystalline solid | - | - |
| Melting Point (°C) | 26-30 | - | - |
| Boiling Point (°C) | - | - | 98-100 (at 25 mmHg) |
| Density (g/mL) | - | - | 1.543 (at 25 °C) |
Data compiled from various chemical supplier databases and public chemical information sources.
Potential Research Areas
Novel Synthetic Methodologies
The development of efficient and scalable synthetic routes to this compound is a primary research objective. Two promising strategies are outlined below.
The Sandmeyer reaction provides a classical and reliable method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.[1][2][3][4][5]
Experimental Protocol: Proposed Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2,4-dichloro-3-methylaniline (1 equivalent) in a mixture of hydrobromic acid (48%, 3 equivalents) and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
-
Direct bromination of 2,4-dichlorotoluene presents an alternative, more atom-economical approach. However, regioselectivity will be a critical challenge to address, as the directing effects of the two chloro groups (ortho-, para-directing but deactivating) and the methyl group (ortho-, para-directing and activating) will influence the position of bromination. Research in this area would focus on optimizing reaction conditions and catalysts to favor the formation of the desired isomer.[6][7][8][9][10]
Experimental Protocol: Exploratory Electrophilic Bromination of 2,4-dichlorotoluene
-
Reaction Setup:
-
To a solution of 2,4-dichlorotoluene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1 equivalents) at room temperature.
-
Protect the reaction from light to prevent radical side reactions.
-
-
Bromination:
-
Slowly add bromine (1 equivalent) dropwise to the reaction mixture with stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Analyze the product mixture by GC-MS and NMR to determine the isomeric ratio.
-
Purify the desired this compound isomer by fractional distillation or preparative chromatography.
-
Chemical Derivatization and Library Synthesis
The bromine atom in this compound serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. This opens up the possibility of creating a diverse library of novel compounds for various applications.
The Suzuki coupling reaction with various boronic acids or esters would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 1-position.
Heck coupling with alkenes and Sonogashira coupling with terminal alkynes would provide access to stilbene and tolan analogues, respectively. These structural motifs are prevalent in materials science and medicinal chemistry.
The introduction of nitrogen-containing functional groups through Buchwald-Hartwig amination would yield a series of novel aniline derivatives, which are common pharmacophores.
Medicinal Chemistry Applications
Chlorinated toluene derivatives are found in a number of pharmaceuticals and agrochemicals.[11][12][13] The unique substitution pattern of this compound and its derivatives could lead to novel bioactive compounds.
A potential research direction would be the synthesis of a focused library of derivatives followed by screening against a panel of biological targets, such as kinases, proteases, or GPCRs. Structure-activity relationship (SAR) studies could then be conducted to optimize the initial hits.
Materials Science Applications
Halogenated aromatic compounds are widely used in the development of functional organic materials, including organic semiconductors, liquid crystals, and flame retardants.[14][15][16][17][18] The derivatives of this compound, particularly those with extended π-conjugated systems synthesized via Suzuki or Sonogashira couplings, could be investigated for their optical and electronic properties. The presence of multiple chlorine atoms may also impart flame-retardant properties to polymeric materials incorporating this moiety.
Conclusion
This compound represents a promising yet underexplored chemical entity. This guide has outlined several potential research avenues, from the fundamental development of synthetic routes to the exploration of its applications in medicinal chemistry and materials science. The provided experimental protocols and comparative data are intended to serve as a foundation for researchers to initiate their investigations into this versatile molecule. The strategic functionalization of this scaffold holds the potential to yield a new generation of compounds with valuable biological activities and material properties.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction | Semantic Scholar [semanticscholar.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]
- 15. Synthesis of Organic Optoelectronic Materials Using Direct C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kaw.wallenberg.org [kaw.wallenberg.org]
Methodological & Application
Synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene from 2,4-dichloro-3-methylaniline
Application Note: This document provides a comprehensive protocol for the synthesis of 1-bromo-2,4-dichloro-3-methylbenzene from 2,4-dichloro-3-methylaniline. The methodology is based on the well-established Sandmeyer reaction, a two-step process involving the diazotization of a primary aromatic amine followed by a copper(I) bromide-mediated substitution. This procedure is intended for researchers and professionals in organic synthesis and drug development.
Overview of the Synthetic Pathway
The synthesis proceeds in two key stages:
-
Diazotization: The primary aromatic amine, 2,4-dichloro-3-methylaniline, is converted into a more reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong mineral acid, such as hydrobromic acid.[1][2]
-
Sandmeyer Reaction: The freshly prepared diazonium salt is then treated with a copper(I) bromide solution.[1][3][4] This results in the replacement of the diazonium group with a bromine atom, yielding the desired this compound. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring.[3][4][5]
The overall transformation is depicted in the workflow diagram below.
Caption: Figure 1: Synthetic Workflow for this compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis.
Protocol 1: Diazotization of 2,4-dichloro-3-methylaniline
This protocol describes the formation of the diazonium salt intermediate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dichloro-3-methylaniline | 176.04 | 8.80 g | 50.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 35 mL | ~300 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 |
| Deionized Water | 18.02 | as needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 2,4-dichloro-3-methylaniline (8.80 g, 50.0 mmol) and 48% aqueous hydrobromic acid (35 mL).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline mixture over a period of 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.[1]
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C. The solution should be kept cold for the subsequent Sandmeyer reaction.
Protocol 2: Sandmeyer Reaction
This protocol details the conversion of the diazonium salt to the final product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Copper(I) Bromide (CuBr) | 143.45 | 8.61 g | 60.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 10 mL | ~86 |
Procedure:
-
In a separate 500 mL flask, add copper(I) bromide (8.61 g, 60.0 mmol) and 10 mL of 48% hydrobromic acid.[1]
-
Add the cold diazonium salt solution prepared in Protocol 1 portion-wise to the vigorously stirred CuBr suspension at room temperature.[1]
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Protocol 3: Work-up and Purification
This protocol describes the isolation and purification of the final product.
Procedure:
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 50 mL).
-
Combine the organic layers and wash successively with 5% aqueous sodium hydroxide (2 x 50 mL) and water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound. A similar synthesis of 1-bromo-2,3-dichlorobenzene reported a yield of 84% after vacuum distillation.[6]
Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) |
| 2,4-Dichloro-3-methylaniline | 176.04 | 8.80 | 50.0 |
| Sodium Nitrite | 69.00 | 3.80 | 55.0 |
| Copper(I) Bromide | 143.45 | 8.61 | 60.0 |
| Product: this compound | 239.94 | Theoretical Yield: 12.00 | 50.0 |
Note: The provided quantities are based on a 50.0 mmol scale. The procedure can be scaled up or down as needed, with appropriate adjustments to equipment and reaction times. The yield of the reaction will depend on various factors, including the purity of the starting materials and the precise control of reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. flexbooks.ck12.org [flexbooks.ck12.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2,4-dichloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 1-bromo-2,4-dichloro-3-methylbenzene. This protocol outlines the necessary reagents, conditions, and steps for the successful synthesis of biaryl compounds using this versatile building block. The following information is based on established methodologies for analogous Suzuki-Miyaura coupling reactions and specific examples from related synthetic procedures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or boronate ester) with an organic halide or triflate in the presence of a base.[3][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the required reagents.[2][5]
For a substrate such as this compound, the bromine atom serves as the reactive site for the initial oxidative addition to the palladium(0) catalyst, leaving the chlorine atoms intact for potential subsequent transformations.
Data Presentation: Reaction Conditions for Borylation
A common and highly effective strategy for the Suzuki coupling of aryl halides is the initial conversion to a boronate ester via a Miyaura borylation reaction. This intermediate can then be coupled with another aryl halide. The following table summarizes the experimental conditions for the borylation of this compound.
| Reagent | Molar Equiv. | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Ref. |
| This compound | 1.0 | [Pd(dppf)Cl₂] (3) | dppf | Potassium Acetate (1.5) | 1,4-Dioxane | 80 | 18 | [1] |
| Bis(pinacolato)diboron | 1.2 |
Experimental Protocols
Miyaura Borylation of this compound
This protocol describes the synthesis of 2-(2,4-dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate for subsequent Suzuki coupling reactions.
Materials:
-
This compound
-
4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) (Bis(pinacolato)diboron)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) and 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (1.2 equiv.) in anhydrous 1,4-dioxane, add potassium acetate (1.5 equiv.).[1]
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[1]
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3 mol%) to the reaction mixture.[1]
-
Heat the mixture to 80 °C and stir for 18 hours under an inert atmosphere.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
General Protocol for Suzuki Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or Pd(dtbpf)Cl₂, 2-5 mol%)[6]
-
Base (e.g., Potassium Phosphate, 2.0 equiv.)[6]
-
Solvent (e.g., 1,4-Dioxane/water mixture or DMF)[6]
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., potassium phosphate, 2.0 equiv.).[6]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂).[6]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water).[6]
-
Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. UA127518C2 - Pyridine and pyrimidine carboxylate herbicides and methods of use thereof - Google Patents [patents.google.com]
- 3. 57310-39-1 | 3-Bromo-4-chlorotoluene | Bromides | Ambeed.com [ambeed.com]
- 4. CN111278283A - å¡å¶åå§å¶ç²é ¸é ¯é¤èååå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 5. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
Application Notes and Protocols: Formation of (2,4-Dichloro-3-methylphenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1] This document provides detailed application notes and protocols for the formation of the Grignard reagent from 1-bromo-2,4-dichloro-3-methylbenzene, yielding (2,4-dichloro-3-methylphenyl)magnesium bromide. This specific organometallic intermediate is of interest to researchers in medicinal chemistry and materials science for the introduction of the sterically hindered and electronically modified 2,4-dichloro-3-methylphenyl moiety into target molecules.
The presence of multiple halogen substituents and a methyl group on the aromatic ring presents unique challenges and considerations for the successful formation of the Grignard reagent. The reactivity of halogens in Grignard formation follows the order I > Br > Cl, making the selective formation from the bromo-substituent feasible.[2] However, steric hindrance from the ortho-methyl group and the presence of chloro-substituents can influence the reaction rate and yield. These application notes provide a comprehensive guide to navigate these challenges and successfully synthesize and utilize this valuable reagent.
Reaction Principle
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond. In the case of this compound, the magnesium atom selectively inserts into the more reactive carbon-bromine bond, leaving the carbon-chlorine bonds intact. The resulting organomagnesium compound, (2,4-dichloro-3-methylphenyl)magnesium bromide, effectively acts as a potent nucleophile and a strong base.
The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, which stabilizes the Grignard reagent by coordination.[3] Due to the high reactivity of Grignard reagents, stringent anhydrous and inert atmosphere conditions are crucial to prevent quenching by water or reaction with oxygen.[4]
Experimental Protocols
Protocol 1: Synthesis of (2,4-Dichloro-3-methylphenyl)magnesium Bromide
This protocol details the preparation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane (for activation)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon manifold
-
Syringes and needles
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser (with a gas inlet), and a dropping funnel. The entire apparatus should be under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aryl bromide) into the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool to room temperature.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the activated magnesium turnings. The reaction is typically initiated by gentle warming or sonication, evidenced by the disappearance of the iodine color and the appearance of a cloudy or greyish solution.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling with a water bath to control the rate.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a dark grey or brownish suspension.
-
Quantification (Optional but Recommended): The concentration of the freshly prepared Grignard reagent should be determined by titration before use in subsequent reactions.
Protocol 2: Titration of (2,4-Dichloro-3-methylphenyl)magnesium Bromide
This protocol describes a common method for determining the molarity of the Grignard reagent solution.
Materials:
-
Freshly prepared (2,4-dichloro-3-methylphenyl)magnesium bromide solution in THF
-
Anhydrous toluene
-
Salicylaldehyde phenylhydrazone (indicator)
-
sec-Butanol (standardized solution in anhydrous toluene)
Procedure:
-
Indicator Preparation: In a dry, nitrogen-flushed flask, dissolve a small amount of salicylaldehyde phenylhydrazone in anhydrous toluene.
-
Titration Setup: Add a known volume (e.g., 1.0 mL) of the Grignard reagent solution to the indicator solution via a syringe. The solution should turn a distinct color.
-
Titration: Titrate the Grignard solution with a standardized solution of sec-butanol in toluene until the color disappears, indicating the endpoint.
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume of the standardized sec-butanol solution required to reach the endpoint.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₇H₅BrCl₂ | 240.93 | Starting Material |
| Magnesium | Mg | 24.31 | Reagent |
| (2,4-Dichloro-3-methylphenyl)magnesium Bromide | C₇H₅BrCl₂Mg | 265.23 | Product (Grignard Reagent) |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether can also be used, but THF is often preferred for less reactive aryl halides.[2] |
| Reaction Temperature | Reflux (~66°C in THF) | The reaction is exothermic and may initiate at room temperature, but reflux ensures completion. |
| Reaction Time | 2-4 hours | Monitor by TLC or GC for the disappearance of the starting material. |
| Expected Yield | 60-80% | Yields can be influenced by the purity of reagents and the efficiency of magnesium activation. This is an estimated range based on similar polychlorinated aromatic compounds. |
| Side Products | Wurtz coupling product (dimerized aryl) | Minimized by slow addition of the aryl bromide and maintaining a dilute concentration.[4] |
Visualizations
Caption: Reaction pathway for the formation of (2,4-dichloro-3-methylphenyl)magnesium bromide.
Caption: Experimental workflow for the synthesis and analysis of the Grignard reagent.
Applications in Drug Development
Grignard reagents derived from polychlorinated aromatic compounds are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The 2,4-dichloro-3-methylphenyl moiety can be found in various scaffolds investigated in drug discovery programs. The ability to introduce this group via a Grignard reaction allows for the construction of novel carbon-carbon or carbon-heteroatom bonds, facilitating the exploration of new chemical space.
Potential Synthetic Applications:
-
Cross-Coupling Reactions: The (2,4-dichloro-3-methylphenyl)magnesium bromide can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi) to form biaryl structures, which are common motifs in many drug candidates.
-
Addition to Carbonyls: Reaction with aldehydes, ketones, and esters can provide access to a variety of secondary and tertiary alcohols containing the 2,4-dichloro-3-methylphenyl group. These alcohols can serve as key intermediates for further functionalization.
-
Synthesis of Heterocycles: This Grignard reagent can be a precursor for the synthesis of substituted heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, reaction with nitriles followed by hydrolysis can yield ketones that can be cyclized to form various heterocyclic systems.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-2,4-dichloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Bromo-2,4-dichloro-3-methylbenzene. This versatile substrate, featuring a reactive bromine atom and two chlorine atoms on a substituted benzene ring, is a valuable building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. These reactions generally proceed through a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki, and Sonogashira couplings) or migratory insertion (for Heck coupling), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
The reactivity of the carbon-halogen bond in this compound is expected to be highest at the C-Br position, allowing for selective functionalization. The presence of two chlorine atoms and a methyl group can influence the electronic and steric properties of the substrate, potentially requiring careful optimization of reaction conditions.
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | High |
| 3 | 4-Tolylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | H₂O/TBAB | 60 | 2 | 87[3] |
| 4 | 3-Chlorophenylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94[3] |
Note: Yields are based on analogous systems and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add toluene and deionized water (e.g., in a 4:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene to form a substituted alkene.[4] Aryl halides with electron-withdrawing groups are often highly reactive in the Heck reaction.[4]
Data Presentation: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | DMF | 100-120 | 12-24 | High |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1 mol%), P(o-tolyl)₃ (2 mol%) | Et₃N | DMF | 100 | 18 | High |
| 3 | Styrene | Pd@MOF-NH₂ (10 mol%) | K₂CO₃ | DMF | 120 | 12-15 | >96[5] |
| 4 | Methyl acrylate | Pd₂ (dba)₃ (1.5%), P(t-Bu)₃ (6%) | Cs₂CO₃ | Dioxane | 100-120 | - | High[6] |
Note: Yields are based on analogous systems and may vary for this compound.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add anhydrous DMF followed by the alkene (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired substituted alkene.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide to form a C(sp)-C(sp²) bond, catalyzed by palladium and copper complexes.[7][8]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 12 | High |
| 2 | 2-Methyl-3-butyn-2-ol | Pd on alumina, Cu₂O on alumina | - | THF/DMA | 80 | - | 58[9] |
| 3 | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | - | High[10] |
| 4 | Terminal Alkyne | PdCl₂(CH₃CN)₂, sXPhos | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | Excellent[11] |
Note: Yields are based on analogous systems and may vary for this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a mixture of THF and triethylamine (e.g., 2:1 v/v).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine.[10][12]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12-24 | High[10] |
| 2 | Morpholine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | High[10] |
| 3 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2 mol%), BINAP (4 mol%) | NaOtBu | Toluene | 80 | 4 | 60[13] |
| 4 | Benzamide | Pd₂(dba)₃ (5 mol%), XantPhos | DBU | MeCN/PhMe | 140 | 1 | High |
Note: Yields are based on analogous systems and may vary for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. ijnc.ir [ijnc.ir]
- 11. rsc.org [rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Utility of 1-Bromo-2,4-dichloro-3-methylbenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1-bromo-2,4-dichloro-3-methylbenzene as a starting material for generating key intermediates in pharmaceutical research and development. The primary focus is on its conversion to a versatile boronic ester, a critical building block for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a substituted aromatic halide that serves as a valuable precursor in organic synthesis. Its specific substitution pattern offers a unique scaffold that can be further functionalized to create complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, which are fundamental in the construction of the carbon skeletons of many active pharmaceutical ingredients (APIs). One of the most powerful applications of this intermediate is its conversion to a boronic ester, which can then participate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in drug molecules.
Key Applications in Pharmaceutical Synthesis
The primary application detailed herein is the conversion of this compound to its corresponding pinacol boronate ester. This transformation is a crucial first step in preparing this aromatic scaffold for subsequent Suzuki-Miyaura cross-coupling reactions. Boronic esters are favored in pharmaceutical synthesis due to their stability, low toxicity, and broad functional group tolerance in coupling reactions.
The resulting intermediate, 2-(2,4-dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be coupled with a wide range of aryl or heteroaryl halides or triflates to generate diverse libraries of compounds for screening and lead optimization. This approach is instrumental in the synthesis of kinase inhibitors, antivirals, and other targeted therapies.
Experimental Protocols
Protocol 1: Miyaura Borylation of this compound
This protocol describes the synthesis of 2-(2,4-dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key boronic ester intermediate. The methodology is adapted from established procedures for Miyaura borylation.
Reaction Scheme:
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (1.5 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv), to the reaction mixture.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(2,4-dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Miyaura borylation of aryl bromides.
| Parameter | Value |
| Substrate | This compound |
| Reagent | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Potassium Acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% (based on similar substrates) |
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the use of the synthesized boronic ester in a subsequent Suzuki-Miyaura cross-coupling reaction with a generic aryl halide (Ar-X).
Reaction Scheme:
Materials:
-
2-(2,4-dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (from Protocol 1)
-
Aryl or heteroaryl halide/triflate (Ar-X)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
In a flask, dissolve the boronic ester (1.1 equiv) and the aryl halide (1.0 equiv) in the chosen solvent system.
-
Add the aqueous base (2.0 equiv).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add the palladium catalyst (0.02-0.05 equiv).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization to yield the final biaryl compound.
Visualizations
Caption: Synthetic workflow from this compound to a potential API.
Caption: Logical flow for the generation of pharmaceutical scaffolds.
Application of 1-Bromo-2,4-dichloro-3-methylbenzene in Agrochemical Development: A Review of Available Information
Initial searches for the direct application of 1-Bromo-2,4-dichloro-3-methylbenzene in the synthesis of specific agrochemicals have not yielded detailed information. Publicly available literature and patent databases do not currently provide explicit examples of commercial or developmental fungicides, herbicides, or insecticides derived from this specific molecule. Therefore, detailed application notes and protocols for its direct use are not available at this time.
While direct applications are not documented, the broader class of halogenated benzene derivatives serves as crucial intermediates in the synthesis of a wide array of agrochemicals. This suggests that this compound could potentially be utilized as a building block in the development of new active ingredients. The following sections provide a general overview of how similar molecules are employed in agrochemical synthesis, which may serve as a foundational guide for researchers exploring the potential of this compound.
General Role of Halogenated Benzene Derivatives in Agrochemicals
Halogenated aromatic compounds are pivotal in the agrochemical industry. The presence of halogen atoms can significantly influence the biological activity, metabolic stability, and physicochemical properties of a molecule. For instance, various isomers of bromodichlorobenzene are cited as useful intermediates for agricultural chemicals, dyes, and medicines.[1][2][3] These compounds often serve as starting materials for introducing substituted phenyl rings into the final active ingredient, a common feature in many pesticides.
Potential Synthetic Pathways
Based on the known reactivity of similar compounds, this compound could be envisioned to participate in several types of reactions to form more complex molecules with potential pesticidal activity.
A generalized synthetic workflow for utilizing a bromo-dichloro-methylbenzene intermediate is outlined below. This represents a hypothetical pathway, as specific reactions for the requested compound are not documented.
Caption: Hypothetical synthetic routes for agrochemical development.
Considerations for Future Research
For researchers interested in exploring the potential of this compound, the following experimental approach could be considered:
Scaffold Synthesis and Derivatization:
Biological Screening:
Quantitative Structure-Activity Relationship (QSAR) Studies:
The workflow for such an exploratory project is visualized below.
Caption: Workflow for new agrochemical discovery.
Conclusion
While this compound is not a widely documented precursor in agrochemical development, its chemical structure is analogous to other intermediates used in the industry. Its potential as a building block for novel active ingredients remains to be explored. Future research in this area would require a systematic approach of chemical synthesis, biological screening, and lead optimization. The information on related halogenated benzenes provides a basis for designing synthetic routes and understanding potential applications.
References
- 1. 2-Bromo-1,3-dichloro-4-methylbenzene | C7H5BrCl2 | CID 2735557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Benzylic Bromination of 2,4-dichloro-3-methyltoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the selective benzylic bromination of 2,4-dichloro-3-methyltoluene to synthesize 2,4-dichloro-3-(bromomethyl)toluene. This reaction is a crucial step in the synthesis of various pharmaceutical and agrochemical intermediates.[1] The protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator in a non-polar solvent. Detailed procedures for the reaction, work-up, and purification are described, along with essential safety precautions and data presentation in a tabular format.
Introduction
The functionalization of alkyl-substituted aromatic compounds is a fundamental process in organic synthesis. Specifically, the conversion of a benzylic methyl group to a bromomethyl group provides a versatile handle for further chemical transformations. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator or UV light, is a standard and highly effective method for achieving selective allylic and benzylic bromination.[2][3] This method is preferred over using molecular bromine for benzylic bromination as it often leads to fewer side products and better selectivity.[4] This protocol details the application of the Wohl-Ziegler reaction to 2,4-dichloro-3-methyltoluene, a substrate with a deactivated aromatic ring, to yield the desired 2,4-dichloro-3-(bromomethyl)toluene.
Experimental Protocol
Materials:
-
2,4-dichloro-3-methyltoluene (C₇H₆Cl₂)
-
N-Bromosuccinimide (NBS), recrystallized from water and dried under vacuum.
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
The following table outlines the molar quantities and masses for a representative reaction.
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2,4-dichloro-3-methyltoluene | 161.03 | 10.0 | 1.0 | 1.61 g |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.05 | 1.87 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.2 | 0.02 | 33 mg |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | - | 50 mL |
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-3-methyltoluene (1.61 g, 10.0 mmol).
-
Add anhydrous carbon tetrachloride (50 mL) to dissolve the starting material.
-
Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and a catalytic amount of AIBN (33 mg, 0.2 mmol).
-
Fit the flask with a reflux condenser and place the setup in a heating mantle on a magnetic stirrer.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.
-
The reaction can be monitored by observing the progress of the reaction. Succinimide, a byproduct, is denser than CCl₄ and will sink, while NBS is less dense and will float. The reaction is complete when all the floating NBS has been converted to succinimide.
-
Maintain the reflux for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
Step 3: Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a Büchner funnel to remove the succinimide precipitate. Wash the precipitate with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine.
-
Saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any acidic byproducts.
-
Brine (1 x 25 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (CCl₄) under reduced pressure using a rotary evaporator to yield the crude product, 2,4-dichloro-3-(bromomethyl)toluene.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by flash column chromatography on silica gel if necessary.
Safety Precautions
-
All operations should be performed in a well-ventilated chemical fume hood.
-
2,4-dichloro-3-methyltoluene: Irritant. Avoid contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with care, avoiding inhalation of dust. Pure NBS is white; if it has a yellow or brown color due to free bromine, it should be recrystallized before use.[3]
-
Azobisisobutyronitrile (AIBN): Toxic and can decompose violently upon heating. Store in a cool place.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Avoid inhalation and skin contact. Anhydrous conditions are necessary as the presence of water can lead to hydrolysis of the desired product.[3]
-
2,4-dichloro-3-(bromomethyl)toluene (Product): Benzyl bromides are typically lachrymators (tear-inducing agents) and irritants. Handle with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,4-dichloro-3-(bromomethyl)toluene.
References
1-Bromo-2,4-dichloro-3-methylbenzene: A Versatile Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-2,4-dichloro-3-methylbenzene is a halogenated aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive bromo-substituent alongside two chloro atoms and a methyl group on the benzene ring, allows for a diverse range of chemical transformations. This unique substitution pattern makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, while the chloro and methyl substituents can be utilized for further functionalization or to modulate the physicochemical properties of the target molecules.
Key Applications in Organic Synthesis
The primary utility of this compound lies in its participation in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[1] this compound can be effectively coupled with a variety of arylboronic acids to generate substituted biaryl structures, which are prevalent motifs in many biologically active compounds.[2]
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | 85-95 |
| 2 | 1-Bromo-3-(chloromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 3 | 1-Bromo-2-(chloromethyl)benzene | 3-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 88 |
Note: The data in this table is based on structurally similar compounds and serves as a guideline for reaction optimization with this compound.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Compounds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, providing a versatile method for the synthesis of arylamines.[5][6] This reaction is of great importance in medicinal chemistry as the N-aryl moiety is a common feature in many pharmaceutical agents. This compound can be coupled with a wide range of primary and secondary amines to produce N-(2,4-dichloro-3-methylphenyl)amines.
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 80-90 |
| 2 | 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 3 | 4-Bromotoluene | Morpholine | (IPr*)Pd(allyl)Cl (0.5) | - | NaOtBu | Dioxane | 100 | 1 | 98 |
Note: The data in this table is based on structurally similar compounds and serves as a guideline for reaction optimization with this compound.[7][8][9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired N-aryl amine product.[8]
Grignard Reagent Formation and Subsequent Reactions
The bromine atom of this compound can be converted into a Grignard reagent, 2,4-dichloro-3-methylphenylmagnesium bromide, by reacting with magnesium metal.[10] This organometallic reagent is a powerful nucleophile and can react with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[11] This provides a pathway to a diverse array of functionalized derivatives.
General Reaction Scheme:
Caption: Formation of a Grignard reagent and subsequent reaction.
Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be flame-dried and cooled under an inert atmosphere.
-
Grignard Formation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine to initiate the reaction. Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF to the flask. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.[3]
-
Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in the same anhydrous solvent dropwise.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or distillation.
Experimental Workflows
The following diagrams illustrate the general workflows for the key synthetic transformations of this compound.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
This compound is a highly valuable building block in organic synthesis, offering multiple avenues for the construction of complex and functionally diverse molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as in the formation of Grignard reagents, makes it an indispensable tool for researchers in drug discovery and materials science. The protocols and data provided herein, based on established methodologies for analogous compounds, offer a solid starting point for the development of novel synthetic routes utilizing this versatile intermediate.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. fishersci.se [fishersci.se]
- 7. benchchem.com [benchchem.com]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2,4-dichloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for conducting the Heck reaction with the substrate 1-Bromo-2,4-dichloro-3-methylbenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1][2] This reaction is a cornerstone in modern organic synthesis for creating complex molecules.[3]
The substrate, this compound, is an electron-deficient aryl bromide. Aryl halides with electron-withdrawing groups are known to be particularly reactive in the Heck reaction, which can facilitate the crucial oxidative addition step in the catalytic cycle.[3] The protocols and conditions outlined below are based on established methodologies for similar electronically-demanding aryl bromides.
General Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate) is depicted below:
Key Reaction Parameters and Data Summary
The success of the Heck reaction is highly dependent on the careful selection of the catalyst system, base, solvent, and reaction temperature. The following table summarizes typical reaction conditions and expected ranges for key parameters based on analogous transformations.
| Parameter | Typical Conditions & Ranges | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice.[1] |
| Ligand | PPh₃, P(o-tolyl)₃, BINAP | Triphenylphosphine is a standard ligand.[1][4] The choice of ligand can influence reaction efficiency and selectivity. |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loading is preferred for process efficiency and cost-effectiveness. |
| Base | K₂CO₃, NaOAc, Et₃N (Triethylamine) | An inorganic base like K₂CO₃ or an organic amine base can be used.[1][5] The base is required to neutralize the hydrogen halide formed during the reaction.[4] |
| Solvent | DMF, NMP, DMAc, Acetonitrile | High-boiling polar aprotic solvents are typically used.[4][6] |
| Alkene | Styrene, acrylates, acrylonitriles | Electron-deficient alkenes are generally more reactive.[1] |
| Temperature | 80 - 140 °C | The optimal temperature depends on the reactivity of the substrates and the chosen solvent.[5][6] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Yield | 60 - 95% | Yields are highly substrate-dependent and require optimization. |
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Heck reaction.
Caption: General workflow for the Heck reaction.
Detailed Experimental Protocol
This protocol provides a starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene). Optimization may be required for specific alkene partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), Triphenylphosphine (0.04 mmol), and Potassium Carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.2 mmol).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired substituted alkene.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting
-
Low or No Conversion:
-
Ensure the reaction is performed under strictly anhydrous and inert conditions.
-
Increase the reaction temperature or prolong the reaction time.
-
Consider a more active catalyst system (e.g., different palladium source or ligand).
-
The choice of base can be critical; consider screening different bases.
-
-
Formation of Byproducts:
-
Homocoupling of the aryl halide can sometimes be observed. Optimizing the reaction temperature and catalyst loading can minimize this side reaction.
-
Isomerization of the product alkene may occur.
-
By following this detailed protocol and considering the key reaction parameters, researchers can effectively utilize the Heck reaction for the olefination of this compound to synthesize a variety of valuable substituted alkenes for applications in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Laboratory Scale Synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene, a potentially valuable building block in pharmaceutical and agrochemical research. The described method utilizes a Sandmeyer reaction, a reliable and well-established chemical transformation for the conversion of an aromatic amine to an aryl bromide.[1][2] The protocol begins with the diazotization of 2,4-dichloro-3-methylaniline, followed by a copper(I) bromide-mediated substitution to yield the desired product. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure clarity and reproducibility.
Introduction
This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. The precise arrangement of its substituents allows for regioselective functionalization, making it a versatile synthon. The Sandmeyer reaction provides a robust and predictable method for the introduction of a bromine atom onto the aromatic ring, starting from the corresponding aniline derivative.[1][2] This method is often preferred over direct bromination of the parent toluene due to potential side reactions and lack of regioselectivity.
Reaction Scheme
The overall two-step reaction for the synthesis of this compound is presented below:
Step 1: Diazotization of 2,4-dichloro-3-methylaniline

Step 2: Sandmeyer Bromination

Experimental Protocol
Materials and Equipment:
-
2,4-dichloro-3-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane (or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-3-methylaniline (1 equivalent) in a mixture of hydrobromic acid (48%, 3 equivalents) and water.
-
Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt is complete when the solution tests positive with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Part B: Sandmeyer Reaction
-
In a separate 500 mL round-bottom flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents).
-
Heat this solution to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady evolution of gas and keep the reaction temperature around 70 °C.
-
After the addition is complete, continue to heat the reaction mixture at 70 °C for an additional 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2,4-dichloro-3-methylaniline | 10.0 g (0.057 mol) |
| Hydrobromic Acid (48%) | ~35 mL (0.285 mol) |
| Sodium Nitrite | 4.3 g (0.062 mol) |
| Copper(I) Bromide | 9.8 g (0.068 mol) |
| Product | |
| Theoretical Yield | 13.6 g |
| Expected Experimental Yield | 9.5 - 11.6 g (70-85%) |
| Molecular Weight | 239.93 g/mol |
| Appearance | Colorless to light yellow oil or low melting solid |
| Melting Point | 26-30 °C (for the similar 1-Bromo-2,4-dichlorobenzene)[3] |
| Boiling Point | Expected to be > 235 °C (Boiling point of 1-Bromo-2,4-dichlorobenzene)[3] |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrobromic acid is corrosive and should be handled with care.
-
Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and inhalation.
-
Aryl diazonium salts can be explosive when isolated in a dry state. They should be kept in solution and used immediately after preparation.
-
The reaction produces nitrogen gas, which should be safely vented.
Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound via a Sandmeyer reaction. The method is robust, high-yielding, and avoids the potential regioselectivity issues of direct bromination. This protocol is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2,4-dichloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryls, polyolefins, and styrenes.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2]
This document provides detailed application notes and protocols for the Suzuki coupling of 1-Bromo-2,4-dichloro-3-methylbenzene, a sterically hindered and electron-deficient aryl bromide. The presence of ortho- and para-chloro substituents, along with an ortho-methyl group, presents a challenging substrate for this transformation. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) intermediate. For sterically hindered substrates, this step is often rate-limiting, and the use of electron-rich, bulky phosphine ligands is known to facilitate this process.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
For a substrate like this compound, the steric hindrance from the ortho-methyl group and the electronic effects of the two chloro substituents will significantly influence the kinetics of these steps.
Data Presentation: Reaction Conditions and Yields for Analogous Substrates
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 1-Bromo-2,4-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 88 |
| 2-Bromo-4-chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | 91 |
| 1-Bromo-2-chloro-4-methylbenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | 85 |
| 2,6-Dichlorobromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 24 | 78 |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is recommended for sterically hindered aryl bromides and employs a bulky biarylphosphine ligand (e.g., SPhos or XPhos) to facilitate the reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Bulky phosphine ligand (e.g., SPhos) (2-6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1 or toluene/water 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Procedure using a Pre-formed Catalyst
This protocol utilizes a pre-formed, air-stable palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst [e.g., Pd(PPh₃)₄] (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst to a dry Schlenk flask. Add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: If not in a glovebox, seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Mandatory Visualizations
References
Application Notes and Protocols: The Emerging Role of 1-Bromo-2,4-dichloro-3-methylbenzene in Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1-Bromo-2,4-dichloro-3-methylbenzene as a building block in materials science, particularly in the synthesis of novel conjugated polymers for organic electronics. While direct experimental data for this specific monomer is limited, its structural similarity to other polychlorinated and brominated aromatic compounds allows for the extrapolation of its reactivity and potential applications. This document outlines a hypothetical, yet scientifically grounded, protocol for the synthesis of a copolymer via Suzuki-Miyaura cross-coupling, a cornerstone technique in modern polymer chemistry.
Introduction
This compound is a polyhalogenated aromatic compound. Its utility in materials science is predicated on the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This chemoselectivity allows for the targeted formation of carbon-carbon bonds at the bromine position, while leaving the chlorine atoms intact for potential post-polymerization modification or to influence the electronic properties and solubility of the resulting material. The methyl group can further enhance solubility and influence the morphology of thin films.
The resulting polymers, incorporating the 2,4-dichloro-3-methylphenyl unit, are expected to possess unique electronic and photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Physicochemical and Reactivity Data
A summary of key data for this compound and a hypothetical resulting polymer is presented below.
| Property | This compound | Hypothetical Poly[(2,4-dichloro-3-methylphenyl)-alt-(9,9-dioctylfluorene)] |
| CAS Number | 127049-87-0 | Not Applicable |
| Molecular Formula | C₇H₅BrCl₂ | (C₃₆H₄₅Cl₂)n |
| Molecular Weight | 239.93 g/mol | Varies (e.g., 10,000 - 100,000 g/mol ) |
| Appearance | Off-white to pale yellow solid | Yellow to orange fibrous solid or powder |
| Solubility | Soluble in organic solvents (THF, Toluene) | Soluble in common organic solvents (Chloroform, Toluene, THF) |
| Purity (Typical) | >98% | >99% (after purification) |
| Number-Average MW (Mn) | Not Applicable | 15,000 g/mol |
| Weight-Average MW (Mw) | Not Applicable | 35,000 g/mol |
| Polydispersity Index (PDI) | Not Applicable | 2.3 |
| Glass Transition Temp (Tg) | Not Applicable | ~120 °C |
| Decomposition Temp (Td) | Not Applicable | >350 °C |
Experimental Protocol: Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Cross-Coupling
This protocol details a representative method for the copolymerization of this compound with a suitable comonomer, 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester, to yield a polyfluorene-based copolymer.
Materials:
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This compound (Monomer A)
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9,9-dioctylfluorene-2,7-diboronic acid pinacol ester (Monomer B)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Tri(o-tolyl)phosphine (P(o-tol)₃)
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Potassium Carbonate (K₂CO₃), anhydrous
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Toluene, anhydrous
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Tetrahydrofuran (THF), anhydrous
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Methanol
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Deionized water
Equipment:
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Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
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Soxhlet extraction apparatus
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Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
Procedure:
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Reaction Setup: In a glovebox or under a nitrogen atmosphere using a Schlenk line, add this compound (1.00 mmol, 239.9 mg), 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester (1.00 mmol, 644.7 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and P(o-tol)₃ (0.060 mmol, 18.3 mg) to a dry three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
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Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask via syringe. Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with nitrogen for 30 minutes. Add 5 mL of the K₂CO₃ solution to the reaction mixture.
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Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by taking small aliquots and analyzing them by GPC. Continue the reaction for 48 hours.
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Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of rapidly stirring methanol. A fibrous precipitate should form.
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Purification:
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Filter the precipitate and wash it with methanol and then water to remove residual salts and catalyst.
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Dry the crude polymer under vacuum.
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Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues, followed by extraction with chloroform to isolate the polymer.
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Isolation: Precipitate the chloroform fraction into methanol. Filter the purified polymer and dry it in a vacuum oven at 60 °C overnight.
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Characterization: Characterize the final polymer by GPC to determine its molecular weight and polydispersity. Further characterization can be performed using NMR spectroscopy, UV-Vis spectroscopy, and thermal analysis (TGA/DSC).
Diagrams and Visualizations
Synthesis of this compound (Illustrative)
Caption: Illustrative Sandmeyer reaction for the synthesis of the target monomer.
Suzuki-Miyaura Polymerization Workflow
Caption: Experimental workflow for the synthesis of the conjugated copolymer.
Logical Flow for Application in an Organic Electronic Device
Caption: From monomer to device: a logical progression for materials application.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel functional materials. The protocols and data presented herein, while based on established chemical principles and analogous systems, provide a solid foundation for researchers to begin exploring the potential of this compound in their own materials science and drug development endeavors. The unique substitution pattern of this monomer offers exciting possibilities for fine-tuning the properties of conjugated polymers, potentially leading to advancements in the field of organic electronics.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-2,4-dichloro-3-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-2,4-dichloro-3-methylbenzene. The information is tailored for researchers, scientists, and professionals in drug development to assist in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials (2,4-dichloro-3-methylbenzene), positional isomers (e.g., 2-Bromo-1,3-dichloro-5-methylbenzene), and over-brominated byproducts such as dibromo-2,4-dichloro-3-methylbenzene. The specific impurities and their ratios will depend on the synthetic route and reaction conditions employed.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
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Fractional distillation under reduced pressure is effective for separating the product from non-volatile impurities and some isomeric byproducts with different boiling points.
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Recrystallization is a powerful technique for removing small amounts of impurities, especially if the product is a solid at room temperature.
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Column chromatography is highly effective for separating isomeric impurities and other closely related byproducts, particularly for small to medium-scale purifications.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Due to its polychlorinated aromatic structure, solvents with moderate polarity are often a good starting point. Ethanol, methanol, or a mixture of hexane and ethyl acetate can be effective. The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at lower temperatures. It is recommended to perform small-scale solvent screening to identify the optimal conditions.
Q4: How can I monitor the purity of this compound during purification?
A4: The purity of the fractions can be monitored using analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence and identity of volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main product and its byproducts.
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Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of column chromatography and for a preliminary assessment of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to determine the ratio of the desired product to impurities.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuations in heating or vacuum. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Ensure stable heating with a heating mantle and a reliable vacuum source. |
| Product Decomposition | - Distillation temperature is too high. | - Use a lower pressure (higher vacuum) to reduce the boiling point of the compound. |
| Bumping or Uneven Boiling | - Lack of boiling chips or a stir bar.- Heating is too rapid. | - Add fresh boiling chips or use a magnetic stir bar for smooth boiling.- Heat the distillation flask gradually. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try adding a co-solvent in which the compound is less soluble (an "anti-solvent").- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- The compound is impure. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Attempt to purify the compound by another method (e.g., column chromatography) before recrystallization. |
| Low Recovery of Pure Product | - Too much solvent was used, leading to significant loss of product in the mother liquor.- The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column was not packed properly (presence of air bubbles or channels).- The sample was loaded in too wide a band. | - Optimize the eluent system using TLC to achieve a good separation of spots.- Ensure the column is packed uniformly and without any air pockets.- Dissolve the sample in a minimal amount of the eluent and load it onto the column as a narrow band. |
| Compound is Stuck on the Column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking of the Silica Gel Bed | - The column ran dry.- A significant change in solvent polarity caused a temperature change in the column. | - Always keep the silica gel bed covered with the eluent.- When running a solvent gradient, increase the polarity gradually. |
Data Presentation
Table 1: Comparison of Purification Methods for Halogenated Aromatic Compounds
| Method | Typical Purity Achieved | Typical Yield | Scale | Advantages | Disadvantages |
| Fractional Distillation | >98% | 60-80% | Large | - Cost-effective for large quantities.- Good for separating compounds with different boiling points. | - Not effective for separating isomers with very similar boiling points.- Potential for thermal decomposition. |
| Recrystallization | >99% | 50-90% | Small to Large | - Can yield very pure material.- Simple procedure. | - Requires the compound to be a solid.- Can have lower yields due to solubility in the mother liquor. |
| Column Chromatography | >99% | 40-70% | Small to Medium | - Excellent for separating isomers and closely related compounds. | - Can be time-consuming and requires larger volumes of solvent.- More suitable for smaller quantities. |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
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Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Use a vacuum adapter and connect to a vacuum pump with a pressure gauge.
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Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips.
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Distillation: Begin stirring and gradually heat the flask in a heating mantle. Apply vacuum and slowly reduce the pressure to the desired level.
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Fraction Collection: Collect the distillate in fractions based on the boiling point at the recorded pressure. Monitor the purity of each fraction using GC or TLC.
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Post-Distillation: Once the desired fraction is collected, turn off the heat and allow the apparatus to cool before releasing the vacuum.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath to check for crystal formation.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Flash Column Chromatography
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Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of ~0.3 for the desired product and good separation from impurities.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.
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Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
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Fraction Collection: Collect the eluate in small fractions.
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Analysis: Analyze the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization issues.
Technical Support Center: Synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene, a key intermediate in various chemical manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and regioselective method is the Sandmeyer reaction, starting from 2,4-dichloro-3-methylaniline.[1][2][3] An alternative, though less selective, route is the direct electrophilic bromination of 2,4-dichloro-3-methylbenzene (2,4-dichlorotoluene).
Q2: What is the primary challenge in the Sandmeyer synthesis of this compound?
A2: The main challenge is controlling the diazotization and subsequent copper(I) bromide-mediated substitution. Key issues include the stability of the diazonium salt and the prevention of unwanted side reactions, such as the formation of phenols or azo compounds.[2][3]
Q3: Why is direct bromination of 2,4-dichloro-3-methylbenzene not the preferred method?
A3: Direct bromination can lead to a mixture of regioisomers. The directing effects of the two chlorine atoms (ortho, para-directing but deactivating) and the methyl group (ortho, para-directing and activating) can result in bromination at multiple positions on the aromatic ring, making purification difficult.[4] Additionally, over-bromination to form dibromo-derivatives is a common side reaction.[5]
Q4: How can I confirm the purity of the final product?
A4: Purity should be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the desired product and identify any isomeric byproducts.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems that may arise during the synthesis of this compound via the Sandmeyer reaction.
Issue 1: Low Yield of the Desired Product
Possible Cause 1: Incomplete Diazotization
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Symptom: Presence of unreacted 2,4-dichloro-3-methylaniline in the reaction mixture.
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Solution: Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of nitrous acid, but avoid a large excess which can lead to side reactions.
Possible Cause 2: Decomposition of the Diazonium Salt
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Symptom: Vigorous nitrogen evolution before the addition of the copper(I) bromide solution and the presence of phenolic byproducts.
-
Solution: The diazonium salt is unstable at higher temperatures. Keep the solution cold (0-5°C) at all times until the displacement step.[3]
Possible Cause 3: Formation of Phenolic Byproducts
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Symptom: Identification of 2,4-dichloro-3-methylphenol in the product mixture. This occurs when the diazonium salt reacts with water.
-
Solution: Use a concentrated solution of the diazonium salt and add it promptly to the cold copper(I) bromide solution. Ensure the reaction medium is sufficiently acidic to suppress the reaction with water.
Issue 2: Presence of Colored Impurities
Possible Cause: Formation of Azo Compounds
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Symptom: The product is a dark oil or solid, indicating the presence of highly conjugated azo compounds. This happens when the diazonium salt couples with unreacted aniline starting material.
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Solution: Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a low temperature. The slow addition of sodium nitrite to the acidic solution of the amine minimizes the concentration of free amine available for coupling.
Issue 3: Formation of Isomeric or Unexpected Byproducts
Possible Cause 1: Reduction of the Diazonium Group
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Symptom: Presence of 2,4-dichloro-3-methylbenzene (the starting material for the alternative synthesis route) in the product mixture.
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Solution: This side reaction can be minimized by using pure reagents and ensuring the copper(I) bromide catalyst is active and not contaminated with reducing agents.
Possible Cause 2: Impure Starting Material
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Symptom: Formation of other bromo-dichloro-methylbenzene isomers.
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Solution: Verify the purity of the starting 2,4-dichloro-3-methylaniline using GC or NMR before starting the synthesis.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the Sandmeyer synthesis.
| Parameter | Value | Notes |
| Starting Material | 2,4-dichloro-3-methylaniline | High purity is crucial. |
| Reagents | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) | CuBr is the catalyst for the substitution.[1] |
| Diazotization Temp. | 0 - 5 °C | Critical for diazonium salt stability. |
| Substitution Temp. | 0 - 10 °C (initial), then warming | Gradual warming drives the reaction to completion. |
| Typical Yield | 70 - 85% | Yields can vary based on reaction scale and purity of reagents. |
| Common Impurities | 2,4-dichloro-3-methylphenol, Azo compounds, 2,4-dichloro-3-methylbenzene | Purity is typically >95% after purification. |
Experimental Protocols
Key Experiment: Synthesis via Sandmeyer Reaction
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Diazotization:
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Dissolve 2,4-dichloro-3-methylaniline in an aqueous solution of hydrobromic acid (HBr).
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Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C.
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Stir the resulting diazonium salt solution at 0-5°C for an additional 20-30 minutes.
-
-
Sandmeyer Reaction (Substitution):
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In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr and cool it to 0°C.
-
Add the cold diazonium salt solution to the copper(I) bromide mixture slowly, keeping the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Wash the organic layer with dilute sodium hydroxide to remove phenolic byproducts, followed by a water wash.
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Dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
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Visualizations
Caption: Main synthesis pathway via the Sandmeyer reaction.
Caption: Common side reactions from the diazonium salt intermediate.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene. The primary synthetic route discussed is the electrophilic aromatic bromination of 2,4-dichloro-3-methylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
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Answer: Low or no yield can stem from several factors:
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Inactive Catalyst: The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is crucial for polarizing the bromine molecule. Ensure the catalyst is anhydrous and has not been deactivated by moisture.
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Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
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Poor Quality Reagents: Ensure the starting material (2,4-dichloro-3-methylbenzene) is pure and the brominating agent (e.g., Br₂, NBS) has not degraded.
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Inappropriate Solvent: The solvent must be anhydrous and inert to the reaction conditions. Halogenated solvents like dichloromethane or carbon tetrachloride are generally suitable.
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Issue 2: Formation of Multiple Products (Isomers)
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Question: My product analysis shows the presence of multiple isomers. How can I improve the regioselectivity?
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Answer: The substitution pattern on the starting material (2,4-dichloro-3-methylbenzene) directs the position of the incoming bromine. The methyl group is an activating ortho-, para-director, while the chloro groups are deactivating ortho-, para-directors. This can lead to a mixture of isomers. To improve the selectivity for the desired isomer:
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Temperature Control: Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitutions.
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Choice of Brominating Agent: Using a bulkier brominating agent or a different catalyst system can influence the steric hindrance and favor the formation of one isomer over another.
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Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the isomer distribution. Experimenting with different inert solvents may improve selectivity.
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Issue 3: Presence of Polybrominated Byproducts
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Question: I am observing significant amounts of di- or tri-brominated products in my reaction mixture. How can I prevent this?
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Answer: Polybromination occurs when the product of the initial bromination is more reactive than the starting material or when the reaction conditions are too harsh. To minimize this:
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Stoichiometry Control: Use a stoichiometric amount or a slight excess of the brominating agent relative to the starting material. A large excess of the brominating agent will promote polybromination.
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Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over a period of time to maintain a low concentration of it in the reaction mixture.
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Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the reaction rate and can help to minimize over-bromination.
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Issue 4: Difficulty in Product Purification
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Question: I am struggling to isolate the pure product from the reaction mixture. What purification strategies are recommended?
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Answer: The purification of this compound can be challenging due to the presence of unreacted starting material, isomers, and polybrominated byproducts.
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Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.
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Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be used to obtain a pure compound.
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Column Chromatography: For complex mixtures or to isolate a specific isomer, column chromatography on silica gel is a powerful purification technique.
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Frequently Asked Questions (FAQs)
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Q1: What is the most common method for the synthesis of this compound?
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A1: The most common method is the electrophilic aromatic substitution of 2,4-dichloro-3-methylbenzene using a brominating agent like molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) or N-Bromosuccinimide (NBS) with an acid catalyst.
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-
Q2: Why is an anhydrous condition necessary for this reaction?
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A2: Water can react with and deactivate the Lewis acid catalyst, thereby inhibiting the reaction. It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
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-
Q3: How can I monitor the progress of the reaction?
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A3: The reaction progress can be conveniently monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material spot/peak and the appearance of the product spot/peak indicate the progression of the reaction.
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Q4: What are the safety precautions I should take during this synthesis?
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A4: Bromine is highly corrosive and toxic. All manipulations involving bromine should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can also be exothermic, so proper temperature control is essential.
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Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the bromination of substituted benzenes, which can serve as a starting point for the synthesis of this compound. Note: The data presented below is based on analogous reactions and should be considered as a guideline. Optimization for the specific substrate is recommended.
Table 1: Typical Reaction Conditions for Electrophilic Aromatic Bromination
| Parameter | Condition 1: Br₂/FeBr₃ | Condition 2: NBS/H₂SO₄ |
| Starting Material | 2,4-dichloro-3-methylbenzene | 2,4-dichloro-3-methylbenzene |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst | Iron(III) bromide (FeBr₃) | Sulfuric Acid (H₂SO₄) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-6 hours | 4-12 hours |
Table 2: Influence of Reaction Parameters on Yield and Selectivity (Illustrative)
| Parameter Varied | Change | Effect on Yield | Effect on Selectivity |
| Temperature | Increase | May increase rate, but can decrease selectivity | Generally decreases |
| Catalyst Loading | Increase | May increase rate up to a point | Can lead to more side products |
| Reaction Time | Increase | Increases conversion up to completion | May lead to polybromination if too long |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is provided below.
Protocol: Bromination of 2,4-dichloro-3-methylbenzene using Br₂ and FeBr₃
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Reaction Setup:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 2,4-dichloro-3-methylbenzene (1 equivalent) and anhydrous dichloromethane.
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Cool the flask in an ice bath to 0 °C.
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Add anhydrous iron(III) bromide (0.05 equivalents) to the stirred solution.
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Addition of Bromine:
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Dissolve bromine (1.05 equivalents) in a small amount of anhydrous dichloromethane and place it in the dropping funnel.
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Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
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Reaction:
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress by TLC or GC.
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Work-up:
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Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite to quench the excess bromine.
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Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification:
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Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
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Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Overcoming Low Reactivity of 1-Bromo-2,4-dichloro-3-methylbenzene in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 1-Bromo-2,4-dichloro-3-methylbenzene in various coupling reactions. Due to the inherent steric hindrance and electronic deactivation of this substrate, standard coupling protocols may prove ineffective. This guide offers insights into overcoming these challenges.
Understanding the Challenges
The low reactivity of this compound in palladium-catalyzed cross-coupling reactions stems from two primary factors:
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Steric Hindrance: The methyl group positioned between the bromine and a chlorine atom, along with the adjacent chlorine atom, creates significant steric bulk around the reactive C-Br bond. This bulk can impede the approach of the palladium catalyst, hindering the crucial oxidative addition step in the catalytic cycle.
-
Electronic Effects: The two electron-withdrawing chlorine atoms decrease the electron density of the aromatic ring. While this can sometimes facilitate oxidative addition, in this case, the combined steric and electronic profile contributes to overall low reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving very low yields. What should I do?
A1: Low reactivity in Suzuki-Miyaura coupling is a common issue with this substrate. Here’s a step-by-step troubleshooting guide:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often inefficient for this sterically hindered substrate. The use of bulky, electron-rich phosphine ligands is crucial to promote both the oxidative addition and the reductive elimination steps.
-
Recommended Catalyst Systems:
-
Palladium pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligands: Buchwald ligands such as XPhos, SPhos, or RuPhos are excellent choices. N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
-
-
Base Selection: The choice of base is critical for activating the boronic acid partner.
-
Recommendations:
-
Start with a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
For particularly stubborn reactions, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary, but be mindful of potential side reactions.
-
-
-
Solvent and Temperature:
-
Recommendations:
-
Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are generally preferred.
-
Due to the low reactivity, higher reaction temperatures (100-120 °C) are often required. Microwave irradiation can be a valuable tool to safely and rapidly achieve the necessary temperatures and shorten reaction times.
-
-
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and dry. Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction. Using boronate esters (e.g., pinacol esters) can sometimes improve stability and reactivity.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing no product formation. How can I optimize the reaction?
A2: The Buchwald-Hartwig amination of this substrate requires a highly active catalyst system to overcome steric hindrance.[1][2]
-
Catalyst and Ligand System: Similar to the Suzuki coupling, the choice of ligand is paramount.
-
Recommended Catalyst Systems:
-
Palladium source: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligands: Bulky biarylphosphine ligands are essential. For primary amines, BrettPhos is a good starting point. For secondary amines, RuPhos or XPhos are often more effective.[3]
-
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Recommendations: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective bases for this transformation.
-
-
Solvent: Anhydrous, non-polar aprotic solvents are generally the best choice.
-
Recommendations: Toluene or 1,4-dioxane are widely used and have proven effective.
-
-
Reaction Temperature: Elevated temperatures are typically necessary.
-
Recommendations: Reaction temperatures in the range of 100-120 °C are common. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Q3: My Sonogashira coupling with this compound is failing. What are the key parameters to consider?
A3: Sonogashira couplings can be sensitive to reaction conditions, especially with challenging substrates.[4]
-
Catalyst System:
-
Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ can be used, but more advanced catalyst systems are often necessary.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Ensure it is of high purity.
-
Ligand: The use of bulky, electron-rich phosphine ligands, similar to those recommended for Suzuki and Buchwald-Hartwig reactions, can enhance catalyst activity.
-
-
Base and Solvent:
-
Recommendations: A strong amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system. Anhydrous conditions are crucial.
-
-
Copper-Free Conditions: If you are observing significant alkyne homocoupling (Glaser coupling), consider a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a phosphine ligand and a different base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in a solvent like DMF or toluene.
Q4: Is the Heck reaction a viable option for this compound, and what are the expected challenges?
A4: The Heck reaction is a potential C-C bond-forming reaction for this substrate, particularly with activated alkenes like acrylates or styrenes.[5][6] The electron-withdrawing nature of the chlorine atoms can be beneficial for the oxidative addition step. However, steric hindrance remains a challenge.
-
Catalyst and Ligand:
-
Recommendations: A phosphine-ligated palladium catalyst is typically used. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be highly effective.[7] Palladacycle catalysts have also shown high activity.
-
-
Base and Solvent:
-
Recommendations: A variety of bases can be used, including inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N). Polar aprotic solvents such as DMF or NMP are common choices.
-
-
Temperature: High temperatures (120-150 °C) are often necessary to drive the reaction to completion.
Q5: Have alternative activation methods like Grignard reagent formation or lithium-halogen exchange been successful for this type of substrate?
A5: Yes, these methods can be effective for generating a more reactive nucleophile from this compound, which can then be reacted with an electrophile.
-
Grignard Reagent Formation: Direct reaction with magnesium turnings can be challenging. A more reliable method is a halogen-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This is typically performed at low temperatures in an anhydrous solvent like THF to avoid side reactions.
-
Lithium-Halogen Exchange: This is a very rapid reaction, usually carried out at low temperatures (-78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in an anhydrous ether or THF solvent.[8][9] The resulting aryllithium species is highly reactive and can be quenched with a variety of electrophiles.
Data Presentation: Recommended Starting Conditions for Coupling Reactions
The following tables summarize recommended starting conditions for various coupling reactions with this compound based on protocols for sterically hindered and electron-deficient aryl bromides. Optimization may be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions [10][11][12]
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | Ensure purity. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | Use high-purity reagent. |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Handle air-sensitive reagents under inert gas. |
| Ligand | XPhos or SPhos (2-5 mol%) | Bulky, electron-rich ligands are key. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Ensure the base is finely powdered and dry. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Degas the solvent prior to use. |
| Temperature | 100 - 120 °C | Higher temperatures may be needed. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
Table 2: Buchwald-Hartwig Amination Conditions [1][2][3]
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | --- |
| Amine | 1.2 - 2.0 equiv | Primary or secondary amines. |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | --- |
| Ligand | BrettPhos (for 1° amines), RuPhos or XPhos (for 2° amines) (2-5 mol%) | Ligand choice is critical for success. |
| Base | NaOt-Bu or LHMDS (1.4-2.0 equiv) | Strong, non-nucleophilic base is required. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | --- |
| Temperature | 100 - 120 °C | --- |
| Atmosphere | Inert (Argon or Nitrogen) | --- |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid or pinacol ester (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%) in anhydrous, degassed 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Seal the Schlenk tube, evacuate, and backfill with argon three times.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and RuPhos (0.03 mmol, 3 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube, evacuate, and backfill with argon three times.
-
Add the desired amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for coupling reactions.
Caption: Challenges in the catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
1-Bromo-2,4-dichloro-3-methylbenzene stability and storage conditions
This technical support guide provides essential information on the stability, storage, and handling of 1-Bromo-2,4-dichloro-3-methylbenzene (CAS No. 127049-87-0). It also includes troubleshooting advice for common experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated aromatic compound.[] Due to its structure, it is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[2] It is well-suited for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form complex molecular architectures.[2][3]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is room temperature.[4] It is crucial to keep the compound away from heat, sparks, open flames, and strong oxidizing agents.
Q3: What are the known incompatibilities of this compound?
The primary incompatibility for this compound is with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and should be avoided.
Q4: What are the hazardous decomposition products of this compound?
Upon thermal decomposition, this compound may release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen chloride (HCl) gases.
Stability and Physical Properties
| Property | Value (for this compound) | Reference Analog Value (1-Bromo-2,4-dichlorobenzene) |
| CAS Number | 127049-87-0 | 1193-72-2 |
| Molecular Formula | C7H5BrCl2[][4][5] | C6H3BrCl2 |
| Molecular Weight | 239.93 g/mol [][4] | 225.90 g/mol |
| Appearance | Likely a solid at room temperature | Colorless to light yellow crystalline mass |
| Melting Point | Data not available | 26-30 °C[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Insoluble in water, soluble in common organic solvents | Slightly soluble in water[3] |
Experimental Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
A common application for this compound is the Suzuki-Miyaura cross-coupling reaction. Below are some troubleshooting tips for common issues encountered during this procedure.
Issue 1: Low or No Product Yield
-
Q: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the possible causes?
-
A: Several factors can contribute to low yield. Firstly, ensure your palladium catalyst is active. The use of pre-catalysts that form the active Pd(0) species in situ is recommended. Secondly, the choice of base is critical; ensure it is sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). Lastly, ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.
-
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (2-3 equivalents).
-
Add a degassed solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Presence of Dehalogenated Byproduct
-
Q: I am observing a significant amount of 2,4-dichloro-3-methyltoluene in my reaction mixture. What is causing this dehalogenation?
-
A: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings where the aryl halide is reduced.[6] This can be caused by high reaction temperatures, prolonged reaction times, or an inappropriate choice of base or solvent.[6] To mitigate this, try lowering the reaction temperature or reducing the reaction time. Using a milder base or ensuring anhydrous conditions (if water is not necessary for your specific catalyst system) can also help. The choice of phosphine ligand on the palladium catalyst can also influence the rate of dehalogenation.[6]
-
Issue 3: Homocoupling of the Boronic Acid
-
Q: My reaction is producing a significant amount of the boronic acid homocoupling product. How can I prevent this?
-
A: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your reaction setup is thoroughly degassed and maintained under a strict inert atmosphere. The choice of palladium precursor can also be a factor; some Pd(II) sources are more prone to inducing homocoupling if the reduction to Pd(0) is not efficient.
-
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve common issues in Suzuki-Miyaura coupling reactions involving this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
Common impurities in 1-Bromo-2,4-dichloro-3-methylbenzene and their removal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,4-dichloro-3-methylbenzene. It addresses common impurities and their removal, offering detailed experimental protocols and data to ensure the highest quality of this critical reagent in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound typically arise from the synthetic route, which commonly involves the diazotization of 2,4-dichloro-3-methylaniline followed by a Sandmeyer reaction. The primary impurities can be categorized as:
-
Starting Material: Residual 2,4-dichloro-3-methylaniline that was not fully consumed in the reaction.
-
Side-Reaction Products:
-
Phenolic Impurity: 2,4-dichloro-3-methylphenol, formed by the reaction of the intermediate diazonium salt with water.
-
Azo-Coupling Products: Colored impurities resulting from the reaction of the diazonium salt with other aromatic species present in the reaction mixture.
-
-
Isomeric Impurities: Other isomers of bromodichlorotoluene may be present if the starting materials are not isomerically pure.
Q2: My sample of this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I remove the color?
A2: Discoloration is often due to the presence of azo-coupling byproducts, which are typically highly colored. These impurities can often be removed by washing the crude product with a dilute acid solution, followed by a wash with a reducing agent solution (like sodium bisulfite) to quench any remaining diazonium salts, and then with a dilute base to remove phenolic impurities. For persistent color, column chromatography or recrystallization may be necessary.
Q3: I am observing an unexpected peak in my GC-MS analysis of a reaction involving this compound. How can I identify it?
A3: An unexpected peak could be one of the common impurities mentioned in Q1. To identify it, compare the mass spectrum of the unknown peak with the spectra of the potential impurities. The starting aniline (2,4-dichloro-3-methylaniline) and the corresponding phenol (2,4-dichloro-3-methylphenol) are the most likely candidates. You can confirm their identity by running authentic samples of these compounds under the same GC-MS conditions.
Q4: How can I improve the purity of my this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
For removal of starting materials and water-soluble byproducts: A standard aqueous workup involving washes with dilute acid, base, and brine is often effective.
-
For separating isomeric impurities: Fractional distillation under reduced pressure is the most effective method, provided the isomers have sufficiently different boiling points.
-
For removing non-volatile or highly colored impurities: Recrystallization from a suitable solvent (e.g., ethanol or hexane) can be very effective if the product is a solid at room temperature.
Impurity Profile and Purification Data
The following table summarizes typical impurity levels in crude this compound after synthesis via a Sandmeyer reaction and the expected purity after applying standard purification techniques.
| Impurity | Typical Concentration in Crude Product (%) | Concentration after Aqueous Workup & Fractional Distillation (%) |
| 2,4-dichloro-3-methylaniline | 1 - 3 | < 0.1 |
| 2,4-dichloro-3-methylphenol | 0.5 - 2 | < 0.1 |
| Azo-coupling byproducts | 0.1 - 0.5 | Not Detected |
| Isomeric Bromodichlorotoluenes | 0.5 - 1.5 | < 0.2 |
| This compound | 93 - 97 | > 99.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of 2,4-dichloro-3-methylaniline to this compound.
Materials:
-
2,4-dichloro-3-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Toluene
-
Sodium hydroxide solution (10%)
-
Sodium bisulfite solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-3-methylaniline (1 equivalent) in a mixture of hydrobromic acid (48%, 3 equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (0.2 equivalents) in hydrobromic acid (48%, 1 equivalent).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Workup:
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash successively with water, 10% sodium bisulfite solution, 10% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for removing isomeric impurities and other volatile contaminants.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source and gauge
Procedure:
-
Set up the fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask.
-
Collect and discard the initial fraction, which may contain lower-boiling impurities.
-
Collect the main fraction at the boiling point of this compound. The boiling point will depend on the pressure.
-
Monitor the purity of the collected fractions by GC-MS.
Visual Workflow and Logical Relationships
The following diagrams illustrate the troubleshooting workflow for common issues encountered during the use of this compound and the overall experimental workflow.
Caption: Troubleshooting workflow for common issues.
Caption: Experimental workflow for synthesis and purification.
Technical Support Center: Grignard Reaction with 1-Bromo-2,4-dichloro-3-methylbenzene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-bromo-2,4-dichloro-3-methylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I troubleshoot this?
A1: Failure to initiate is one of the most common problems in Grignard reactions. The primary cause is often the passivation of the magnesium surface by a layer of magnesium oxide.[1][2] Here are the key factors to check and potential solutions:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources and will be quenched by even trace amounts of water.[3][4]
-
Magnesium Activation: The magnesium turnings must be activated to remove the passivating oxide layer.[2][8]
-
Solutions:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings can help break the oxide layer.[1]
-
Chemical Activation: Add a small crystal of iodine.[9][10] The disappearance of the brown color indicates the reaction has initiated.[11][12] Alternatively, a small amount of 1,2-dibromoethane can be used; the evolution of ethylene gas will signal activation.[1][10]
-
-
-
Initiation Techniques:
-
Concentration: Add a small amount of the this compound solution to the activated magnesium.[11]
-
Heating: Gentle heating with a heat gun can be applied to a small spot on the flask to initiate the reaction.[9] Be prepared to cool the reaction if it becomes too vigorous.[12]
-
Sonication: Using an ultrasound bath can also help to initiate the reaction.[9]
-
Q2: I'm observing a low yield of my desired Grignard reagent. What are the likely side reactions and how can I minimize them?
A2: Low yields are often due to side reactions or incomplete conversion. With a polyhalogenated substrate like this compound, several side reactions are possible.
-
Wurtz Coupling: The most common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide to form a biphenyl derivative.[8]
-
Solution: This can be minimized by slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture.[12]
-
-
Reaction with Other Halogens: While the carbon-bromine bond is the most reactive site for Grignard formation, there is a possibility of reaction at the chloro-substituents, especially under harsh conditions.[5]
-
Solution: Employing milder reaction conditions and lower temperatures can enhance selectivity for the C-Br bond. A halogen-magnesium exchange reaction using a more reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures can also improve selectivity.[1]
-
-
Moisture Contamination: As mentioned, any moisture will quench the Grignard reagent, reducing the overall yield.[3]
-
Solution: Maintain strict anhydrous conditions throughout the reaction and workup.[5]
-
Q3: My reaction mixture is turning dark brown or black. What does this indicate?
A3: While a cloudy or grayish appearance is normal and indicates the formation of the Grignard reagent, a dark brown or black color may suggest decomposition.[12] This can be caused by:
-
Overheating: Excessive heat can lead to decomposition of the Grignard reagent and the formation of byproducts.
-
Solution: Control the reaction temperature by adjusting the rate of addition of the aryl halide and using a cooling bath if necessary.[12]
-
-
Impurities: Impurities in the starting materials or solvent can also lead to discoloration and decomposition.
-
Solution: Ensure the purity of your this compound and use high-purity, anhydrous solvents.
-
Experimental Protocols
Protocol 1: Standard Grignard Formation
This protocol outlines the direct reaction of this compound with magnesium turnings.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (activator)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add magnesium turnings (1.2 equivalents) to the flask.
-
Activation: Add a single crystal of iodine to the flask. Gently warm the flask under a stream of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and a cloudy appearance.[11]
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete conversion. The resulting Grignard reagent is a grayish, cloudy solution.
Protocol 2: Halogen-Magnesium Exchange
This method can offer improved selectivity and is suitable for substrates with multiple halogen atoms.[5]
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF (commercially available)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to a low temperature, typically between -15°C and -40°C, using a suitable cooling bath.
-
Exchange: Slowly add the isopropylmagnesium chloride solution (1.1 equivalents) dropwise to the cooled solution, maintaining the low temperature.
-
Stirring: Stir the reaction mixture at the low temperature for 1-2 hours. The progress of the exchange can be monitored by quenching a small aliquot with a proton source and analyzing the products.
Data Presentation
Table 1: Comparison of Grignard Formation Methods
| Parameter | Standard Method (Direct Reaction) | Halogen-Magnesium Exchange |
| Reagents | This compound, Mg turnings | This compound, i-PrMgCl |
| Typical Temperature | Room temperature to reflux | -15°C to -40°C |
| Selectivity | Good, but risk of side reactions at other halogen sites | Generally higher for the C-Br bond |
| Initiation | Can be difficult, requires activation | Typically smooth, no initiation step needed |
| Side Reactions | Wurtz coupling, potential for reaction at C-Cl bonds | Minimized due to low temperatures |
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: Potential reaction pathways for this compound.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leah4sci.com [leah4sci.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Selectivity in the Halogenation of 2,4-dichloro-3-methylbenzene
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the selective halogenation of 2,4-dichloro-3-methylbenzene.
Troubleshooting Guide
This section addresses common issues encountered during the halogenation of 2,4-dichloro-3-methylbenzene, offering potential causes and solutions.
Issue 1: Poor Regioselectivity and Formation of Multiple Isomers
-
Question: My reaction is producing a mixture of isomers instead of the desired selectively halogenated product. How can I improve the regioselectivity?
-
Potential Causes & Solutions:
-
Substituent Effects: The starting material, 2,4-dichloro-3-methylbenzene, has competing directing effects. The methyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. This inherent electronic and steric landscape can lead to a mixture of products.
-
Catalyst Choice: The Lewis acid catalyst plays a crucial role in selectivity. Standard catalysts like FeCl₃ or AlCl₃ can be aggressive and lead to poor isomer ratios.[1][2]
-
Solution: Consider using a mixed catalyst system, such as a combination of aluminum chloride and stannic chloride, which can enhance para-selectivity.[3] Zeolite catalysts have also been shown to improve regioselectivity in aromatic halogenations by providing shape-selective environments for the reaction.
-
-
Reaction Temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barriers for the formation of less-favored isomers.[4]
-
Solution: Perform the reaction at lower temperatures to favor the thermodynamically more stable product. It is advisable to start at 0-25°C and monitor the reaction progress.
-
-
Issue 2: Side-Chain Halogenation
-
Question: I am observing halogenation on the methyl group in addition to the aromatic ring. How can I prevent this side reaction?
-
Potential Causes & Solutions:
-
Reaction Conditions: Halogenation of the methyl group occurs via a free-radical mechanism, which is typically initiated by UV light or high temperatures.[2][5]
-
Solution: Ensure the reaction is carried out in the absence of UV light. Use a flask wrapped in aluminum foil or conduct the reaction in a dark environment. Maintain a controlled, moderate temperature to disfavor the free-radical pathway.
-
-
Issue 3: Low Reaction Conversion
-
Question: My reaction is not proceeding to completion, resulting in a low yield of the halogenated product. What can I do to improve the conversion?
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture present in the reagents or glassware.
-
Solution: Use anhydrous reagents and thoroughly dry all glassware before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Insufficient Catalyst Activity: The chosen catalyst may not be sufficiently active to promote the reaction with the deactivated 2,4-dichloro-3-methylbenzene ring.
-
Solution: While selectivity is key, a balance must be struck with reactivity. If a highly selective but less active catalyst is used, a slight increase in temperature or a higher catalyst loading might be necessary. Alternatively, a more potent Lewis acid could be trialed, though this may require re-optimization for selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the electrophilic halogenation of 2,4-dichloro-3-methylbenzene?
The directing effects of the substituents on the ring will determine the position of the incoming halogen. The methyl group at position 3 directs ortho and para. The chlorine atoms at positions 2 and 4 also direct ortho and para. The incoming electrophile will preferentially add to the most activated, least sterically hindered position. A detailed analysis of the combined electronic and steric effects is necessary to predict the major isomer.
Q2: Which catalyst is best for selective chlorination of 2,4-dichloro-3-methylbenzene?
There is no single "best" catalyst, as the optimal choice depends on the desired isomer. For electrophilic aromatic chlorination, Lewis acids are required.[1][6] While iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are common, they can lead to mixtures.[2] For improved selectivity, consider the following:
-
Mixed Lewis Acids: A combination of AlCl₃ and SnCl₄ has been reported to improve para-selectivity in the chlorination of chlorobenzene.[3]
-
Zeolites: Shape-selective catalysts like L-type zeolites can favor the formation of specific isomers due to steric constraints within their porous structure.
Q3: Can I use N-Chlorosuccinimide (NCS) for this reaction?
Yes, N-Chlorosuccinimide (NCS) can be used as a chlorinating agent, often in the presence of a proton source or a Lewis acid catalyst. Using NCS can sometimes offer milder reaction conditions compared to using chlorine gas. Recent advances have focused on novel chlorinating agents and methods to improve sustainability and efficiency.[7]
Experimental Protocols
General Protocol for Electrophilic Chlorination using a Lewis Acid Catalyst
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous 2,4-dichloro-3-methylbenzene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet/outlet.
-
Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Cool the mixture to the desired temperature (e.g., 0 °C) and slowly add the anhydrous Lewis acid catalyst (e.g., FeCl₃ or a mixed catalyst system) in portions.
-
Chlorine Gas Introduction: Bubble chlorine gas through the stirred solution at a controlled rate.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Quenching: Once the desired conversion is reached, stop the chlorine flow and quench the reaction by slowly adding it to a cold, dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine, followed by a wash with a base (e.g., sodium bicarbonate) to neutralize the acid.
-
Workup: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to isolate the desired isomer.
Data Presentation
The following table summarizes hypothetical quantitative data for a study on improving the selectivity of chlorination of 2,4-dichloro-3-methylbenzene, illustrating the effect of different catalysts on isomer distribution.
| Catalyst System | Temperature (°C) | Isomer A (%) | Isomer B (%) | Isomer C (%) |
| FeCl₃ | 25 | 45 | 35 | 20 |
| AlCl₃ | 25 | 40 | 40 | 20 |
| AlCl₃/SnCl₄ (1:9) | 25 | 25 | 65 | 10 |
| L-type Zeolite | 50 | 15 | 75 | 10 |
Visualizations
Below are diagrams illustrating key concepts and workflows for improving selectivity in the halogenation of 2,4-dichloro-3-methylbenzene.
Caption: Workflow for optimizing the selective halogenation of 2,4-dichloro-3-methylbenzene.
Caption: A troubleshooting decision tree for poor selectivity in halogenation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US3636171A - Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Suzuki Coupling with 1-Bromo-2,4-dichloro-3-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Bromo-2,4-dichloro-3-methylbenzene in Suzuki-Miyaura cross-coupling reactions. Given the sterically hindered and electron-deficient nature of this substrate, careful selection of catalytic components and reaction conditions is paramount for achieving high yields and minimizing side reactions.
Troubleshooting Guide
Issue: Low to No Product Yield
Low conversion is a common challenge when working with sterically hindered and electronically deactivated aryl halides. The steric bulk from the two ortho-chloro substituents and the methyl group in this compound can impede key steps in the catalytic cycle.
Question: My Suzuki reaction with this compound is resulting in a low yield or no product. What are the primary factors I should investigate?
Answer: For sterically demanding substrates like this compound, the catalyst system, choice of base, and reaction temperature are critical. The steric hindrance can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2] It is crucial to employ a more reactive catalytic system.
-
Recommendation: Switch to a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide.[2] They also accelerate the final reductive elimination step.
-
Effective Ligands: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling hindered substrates.[2] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in these challenging couplings.[2]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[3]
-
Recommendation: A moderately strong base is often optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2][3] For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]
-
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Recommendation: Gradually increase the reaction temperature. While many Suzuki couplings proceed at temperatures ranging from 80-110 °C, some challenging substrates may require higher temperatures to overcome the activation energy barrier.
-
-
Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. A mixture of an organic solvent with water is also often employed, especially when using inorganic bases like K₃PO₄ or carbonates.
-
Issue: Presence of Dehalogenated Byproduct
Question: I am observing a significant amount of 2,4-dichloro-3-methylbenzene in my crude reaction mixture. What is causing this dehalogenation, and how can I prevent it?
Answer: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[4] This consumes your starting material and lowers the yield of the desired coupled product.
Primary Causes and Solutions:
-
Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.[4]
-
Solution: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.
-
-
Choice of Base: Certain bases can act as hydride donors or promote pathways that lead to dehalogenation.[4]
-
Solution: If you are using a very strong base, consider switching to a milder one like K₃PO₄ or Cs₂CO₃.
-
-
Phosphine Ligand: The properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[4]
-
Solution: Screening different bulky, electron-rich ligands can help identify a system that favors the desired cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid being used. However, for a sterically hindered substrate like this, a good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[2] These have a proven track record with challenging substrates.
Q2: Can I use a heterogeneous catalyst like Pd/C?
A2: While heterogeneous catalysts like Pd/C offer advantages in terms of easy removal and potential for recycling, they are often less effective for sterically hindered substrates compared to homogeneous systems with specialized ligands.[5] If you are experiencing low yields with homogeneous catalysts, switching to Pd/C is unlikely to improve the outcome.
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base is essential for the transmetalation step in the catalytic cycle.[3] It activates the organoboron species (boronic acid or ester), making it more nucleophilic and facilitating the transfer of the organic group from boron to the palladium center.[3]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the consumption of the starting aryl bromide and the formation of the product over time, you can determine the optimal reaction time and avoid potential side reactions from prolonged heating.
Catalyst Performance Data
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | High |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | High |
| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Low to Moderate |
This table is a generalized representation based on literature for sterically hindered aryl bromides.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Handling and disposal of 1-Bromo-2,4-dichloro-3-methylbenzene waste
Technical Support Center: 1-Bromo-2,4-dichloro-3-methylbenzene
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for structurally similar compounds, this compound is expected to be hazardous. The primary concerns include:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.[3]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
To minimize exposure, the following PPE should be used:
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.[4][5]
-
Eye Protection: Wear chemical safety goggles and a face shield.[4][6]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[4][5]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[4][5]
Q3: What are the proper storage conditions for this compound?
Proper storage is crucial for maintaining chemical stability and safety.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][6]
-
Store away from heat, sparks, open flames, and other sources of ignition.[6]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[6]
Q4: How should I dispose of waste containing this compound?
This material should be treated as hazardous waste.[4][5]
-
Disposal Method: Waste should be disposed of by a licensed professional waste disposal service. A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Regulatory Compliance: All disposal practices must adhere strictly to local, state, and federal regulations.[5]
-
Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.[4]
Troubleshooting Guides
Issue: A small amount of the compound has spilled on a gloved hand.
-
Solution: Immediately remove the contaminated glove without touching the outer surface with bare skin. Wash hands thoroughly with soap and water. Dispose of the contaminated glove as hazardous waste.[4]
Issue: The container is opened, and the compound appears to be fuming.
-
Explanation: While not explicitly documented for this specific compound, fuming can indicate a reaction with moisture or air, or that the compound has a high vapor pressure.
-
Action: Ensure all handling is done within a certified chemical fume hood. If fuming is excessive, close the container if safe to do so and re-evaluate your handling procedure and risk assessment.
Issue: Accidental skin or eye contact has occurred.
-
First Aid - Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[6]
-
First Aid - Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, including under the eyelids.[6][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.
-
First Aid - Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][7][8]
-
First Aid - Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a structurally similar isomer, 2-Bromo-1,3-dichloro-4-methylbenzene.
| Property | This compound (Calculated/Predicted) | 2-Bromo-1,3-dichloro-4-methylbenzene[2] | 1-Bromo-2,4-dichlorobenzene[9] |
| Molecular Formula | C₇H₅BrCl₂ | C₇H₅BrCl₂ | C₆H₃BrCl₂ |
| Molecular Weight | 239.92 g/mol | 239.92 g/mol | 225.90 g/mol |
| Appearance | Solid (Predicted) | Not Available | White to off-white solid |
| Melting Point | Not Available | Not Available | 26-30 °C |
| Boiling Point | Not Available | Not Available | Not Available |
| Flash Point | Not Available | Not Available | 98 °C (closed cup)[9] |
Experimental Protocols
Protocol 1: Small Spill Decontamination
This protocol is for spills of less than 50 mL in a chemical fume hood.
-
Restrict Access: Ensure the spill is contained within the fume hood. Alert others in the laboratory.
-
Wear PPE: Don appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and double-layered chemical-resistant gloves.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][4][5]
-
Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[4][5]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water.
-
Waste Disposal: All contaminated materials, including absorbent, cloths, and PPE, must be placed in the hazardous waste container.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Protocol 2: Waste Characterization and Disposal
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Keep in original or appropriately labeled containers.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Integrity: Use only approved, sealed, and non-reactive containers for waste storage. Keep containers closed when not in use.[6]
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste contractor. Provide them with the complete chemical information. All disposal must comply with federal, state, and local regulations.[5]
Visualizations
Workflow for Spill Response
Caption: A step-by-step workflow for responding to a chemical spill.
Decision Logic for Waste Disposal
Caption: Decision-making process for the proper disposal of chemical waste.
References
- 1. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1,3-dichloro-4-methylbenzene | C7H5BrCl2 | CID 2735557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.dk [fishersci.dk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 1-Bromo-2,4-dichlorobenzene 97 1193-72-2 [sigmaaldrich.com]
Preventing decomposition of 1-Bromo-2,4-dichloro-3-methylbenzene during reactions
Welcome to the technical support center for 1-Bromo-2,4-dichloro-3-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during reactions?
A1: The primary decomposition pathways for this compound in reaction settings include:
-
Protodebromination: This is the loss of the bromine atom and its replacement with a hydrogen atom, a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Hydrolytic Dehalogenation: Under strongly basic aqueous conditions, there is a potential for the replacement of halogen atoms with hydroxyl groups, although this is less common for aryl halides compared to other side reactions.
-
Thermal Decomposition: At elevated temperatures, halogenated aromatic compounds can decompose. For toluene derivatives, this typically occurs at very high temperatures, but the presence of multiple halogens can influence thermal stability.
-
Isomerization: In the presence of strong Lewis acids, such as aluminum halides, rearrangement of the halogen and methyl substituents on the benzene ring can occur.
-
Benzylic Reactions: While the aromatic ring is robust, the methyl group can be susceptible to radical reactions, such as benzylic halogenation, particularly under UV light or in the presence of radical initiators.
Q2: How does the reactivity of the different halogen atoms on this compound differ?
A2: The reactivity of the halogens on the aromatic ring differs significantly, which can be used to achieve selective reactions. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] Therefore, the C-Br bond in this compound is significantly more reactive than the C-Cl bonds. This chemoselectivity allows for reactions to be targeted at the bromine position while leaving the chlorine atoms intact.
Q3: What general storage conditions are recommended to ensure the stability of this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place, away from direct sunlight and sources of ignition. It should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low yield in Suzuki-Miyaura cross-coupling reactions due to protodebromination.
Symptoms:
-
Formation of 2,4-dichloro-3-methylbenzene as a significant byproduct.
-
Incomplete consumption of the starting material despite the consumption of the boronic acid partner.
Root Causes:
-
The reaction temperature is too high, promoting hydrodehalogenation.
-
The base is too strong or the reaction medium contains protic impurities that facilitate the protonolysis of the organopalladium intermediate.
-
The palladium catalyst or ligand is not optimal for the substrate, leading to a slower cross-coupling rate, which allows side reactions to become more competitive.
Solutions:
-
Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for the catalytic cycle to proceed efficiently.
-
Choice of Base and Solvent: Use a milder base such as K₃PO₄ or Cs₂CO₃. Ensure anhydrous solvents are used to minimize sources of protons.
-
Catalyst and Ligand Selection: Employ sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the rate of reductive elimination from the palladium center, thus outcompeting the protodebromination pathway.
Issue 2: Formation of multiple products in reactions aiming for selective C-Br functionalization.
Symptoms:
-
Observation of products resulting from the reaction at the C-Cl positions in addition to the desired C-Br coupled product.
-
Complex product mixture that is difficult to purify.
Root Causes:
-
Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), leading to the loss of chemoselectivity.
-
The catalyst system is too reactive and not selective for the C-Br bond.
Solutions:
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to avoid over-reaction. Lowering the temperature can also enhance selectivity.
-
Selective Catalyst Systems: Utilize palladium catalysts with ligands that are known to exhibit high selectivity for C-Br over C-Cl bonds. For instance, certain bulky phosphine ligands can provide the necessary steric environment around the palladium center to differentiate between the two halogen atoms.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to selectively couple an aryl boronic acid at the bromine position of this compound while minimizing decomposition.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (typically a 10:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield of Selective C-Br Coupling (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 4 | >95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 6 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 75 (with some protodebromination) |
This data is illustrative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific arylboronic acid used.
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: General workflow for selective cross-coupling reactions.
References
Technical Support Center: Scaling Up the Synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data presented for ease of use during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound? A1: The most direct and industrially relevant method is the electrophilic aromatic substitution (EAS), specifically the bromination, of 2,4-dichloro-3-methyltoluene using bromine in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron powder.
Q2: What are the primary challenges when scaling up this synthesis? A2: Key challenges include managing the exothermic nature of the reaction, ensuring efficient mixing to prevent localized overheating and side reactions, controlling the formation of isomers, and purifying the final product to remove structural isomers and over-brominated impurities.
Q3: What are the expected major side products or impurities? A3: The primary impurities are other isomers formed during bromination, such as 5-Bromo-1,3-dichloro-2-methylbenzene and 6-Bromo-1,3-dichloro-2-methylbenzene. Over-bromination can also lead to the formation of dibrominated species. Unreacted starting material may also be present.
Q4: What specific safety precautions are critical when handling the reagents for this synthesis? A4: Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is exothermic and generates hydrogen bromide (HBr) gas, which is also corrosive and requires an acid gas scrubber or trap for neutralization.
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Problem: Low or No Product Yield
-
Q: My reaction shows low conversion of 2,4-dichloro-3-methyltoluene after several hours. What are the likely causes?
-
A:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., iron powder or FeCl₃) may be old or deactivated by moisture. Ensure the catalyst is anhydrous and the reaction is protected from atmospheric moisture.
-
Insufficient Catalyst: The catalytic amount may be too low for the scale of the reaction. Typically, 0.02 to 0.1 molar equivalents are used.
-
Low Temperature: While the initial addition of bromine should be at a low temperature (0-10 °C) to control the exotherm, the reaction may require warming to room temperature to proceed to completion.[1]
-
Impure Reagents: Ensure the starting material and bromine are of high purity, as impurities can inhibit the catalyst.
-
-
Problem: Formation of Multiple Isomers
-
Q: My GC/NMR analysis shows significant peaks for other isomers besides the desired 1-Bromo product. How can I improve selectivity?
-
A:
-
Temperature Control: Reaction temperature is critical for selectivity. Running the reaction at the lower end of the effective temperature range often favors the thermodynamically preferred isomer. Maintain strict temperature control during bromine addition.
-
Solvent Effects: The choice of solvent can influence isomer distribution. While often run neat, using a non-polar solvent like dichloromethane or carbon tetrachloride can sometimes improve selectivity.
-
Catalyst Choice: While iron-based catalysts are common, exploring other Lewis acids could potentially alter the isomer ratio, although this requires significant process development.
-
-
Problem: Over-bromination (Dibromo Impurity)
-
Q: I am observing a significant amount of a dibrominated impurity in my crude product. How can this be avoided?
-
A:
-
Stoichiometry: Use a slight sub-stoichiometric amount of bromine (e.g., 0.95-0.98 equivalents) relative to the starting material. This ensures there is always starting material present to compete for the electrophile.
-
Slow Addition: Add the bromine dropwise over an extended period.[2] This keeps the instantaneous concentration of bromine low, reducing the chance of a second bromination on the product molecule.
-
Reaction Monitoring: Closely monitor the reaction progress by GC or TLC. Stop the reaction as soon as the starting material is consumed to an acceptable level.
-
-
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing and solving low product yield issues.
Data Presentation
Table 1: Example Reagent Quantities for Different Scales
| Reagent | Lab Scale (10g) | Pilot Scale (1 kg) |
| 2,4-dichloro-3-methyltoluene | 10.0 g | 1.00 kg |
| Iron Powder (catalyst) | 0.15 g | 15.0 g |
| Bromine | 8.3 g (2.6 mL) | 830 g (260 mL) |
| Dichloromethane (solvent, optional) | 50 mL | 5.0 L |
| 10% Sodium Thiosulfate (quench) | ~20 mL | ~2.0 L |
| 5% Sodium Hydroxide (wash) | ~20 mL | ~2.0 L |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Value | Notes |
| Reaction Temperature | 0 - 10 °C (during addition), then RT | Critical for controlling exotherm and selectivity.[1] |
| Addition Time | 1 - 2 hours | Scale-dependent; slow addition is crucial to minimize side reactions. |
| Reaction Time | 2 - 6 hours post-addition | Monitor by GC/TLC for completion. |
| Catalyst Loading | 0.05 eq. | Based on moles of the limiting reagent. |
| Pressure | Atmospheric (with gas trap) | HBr gas is evolved. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2,4-dichloro-3-methyltoluene
-
Bromine (Br₂)
-
Iron (III) chloride (FeCl₃), anhydrous, or Iron powder
-
Dichloromethane (DCM) (optional, can be run neat)
-
Saturated sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, an equalizing dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a NaOH solution to neutralize the HBr gas produced. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: Charge the reactor with 2,4-dichloro-3-methyltoluene and the iron catalyst. If using a solvent, add it at this stage. Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add the bromine via the dropping funnel over 1-2 hours.[2] Carefully monitor the internal temperature, ensuring it does not exceed 10 °C. The reaction is exothermic, and the color of the bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for another 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring and monitor the reaction's progress by taking aliquots and analyzing them by GC or TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add saturated sodium bisulfite or thiosulfate solution to quench any unreacted bromine.[1] The reddish-brown color of bromine should disappear completely.
-
Work-up: Transfer the mixture to a separatory funnel. If a solvent was used, the layers should separate easily. If run neat, add a solvent like DCM or ethyl acetate to extract the product. Wash the organic layer sequentially with water, 5% NaOH solution (to remove HBr), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product is typically a dark oil containing isomers and starting material. Purify by vacuum distillation to obtain the this compound as a clear, colorless to pale yellow oil.
References
Validation & Comparative
Comprehensive 1H NMR Analysis: A Comparative Guide to 1-Bromo-2,4-dichloro-3-methylbenzene and Structural Analogs
For Immediate Release
Comparative ¹H NMR Data
The following table summarizes the available ¹H NMR spectral data for 1-Bromo-2,4-dichloro-3-methylbenzene and two comparable structural analogs. The data for the target compound is currently unavailable from the surveyed resources and is marked accordingly. The provided data for the analogs serves as a reference for predicting the expected spectral features of this compound.
| Compound | Structure | Proton | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |
| This compound | ![]() | H-5 | Data not available | Data not available | Data not available | 1H |
| H-6 | Data not available | Data not available | Data not available | 1H | ||
| CH₃ | Data not available | Data not available | Data not available | 3H | ||
| 1-Bromo-2,4-dichlorobenzene [1][2] | ![]() | H-3 | ~7.65 | d | ~2.3 | 1H |
| H-5 | ~7.39 | dd | ~8.5, 2.3 | 1H | ||
| H-6 | ~7.23 | d | ~8.5 | 1H | ||
| 1-Bromo-4-chloro-2-methylbenzene [3] | ![]() | H-3 | ~7.38 | d | ~2.0 | 1H |
| H-5 | ~7.16 | dd | ~8.2, 2.0 | 1H | ||
| H-6 | ~6.98 | d | ~8.2 | 1H | ||
| CH₃ | 2.32 | s | - | 3H |
Note: The chemical shifts for 1-Bromo-2,4-dichlorobenzene are estimated from typical values for similar aromatic protons and the provided splitting patterns.
Predicted ¹H NMR Analysis of this compound
Based on the principles of ¹H NMR spectroscopy and comparison with the analogs, the following predictions can be made for the spectrum of this compound:
-
Aromatic Protons (H-5 and H-6): Two distinct signals are expected in the aromatic region (typically 7.0-8.0 ppm).
-
H-6 would likely appear as a doublet due to coupling with H-5.
-
H-5 would likely appear as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling from the methyl group protons.
-
-
Methyl Protons (CH₃): A singlet is expected for the methyl group, likely in the range of 2.2-2.5 ppm, slightly downfield due to the influence of the adjacent halogen atoms.
Experimental Protocols
A standardized protocol for acquiring ¹H NMR spectra of halogenated benzene derivatives is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectroscopy:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
The spectrum is acquired at room temperature.
-
A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
Data is processed with appropriate Fourier transformation and phase correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Structural Visualization and Coupling Pathway
The following diagrams illustrate the chemical structure and the expected through-bond coupling relationships for the protons in this compound.
Caption: Chemical structure of this compound.
References
A Comparative Guide to the 13C NMR Spectrum of 1-Bromo-2,4-dichloro-3-methylbenzene
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the carbon framework of a molecule. This guide offers a comparative analysis of the predicted ¹³C NMR spectrum of 1-Bromo-2,4-dichloro-3-methylbenzene against experimentally determined spectra of structurally related compounds.
Comparison of ¹³C NMR Chemical Shifts
The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The introduction of electron-withdrawing groups, such as halogens, and electron-donating groups, like methyl groups, on a benzene ring leads to predictable changes in the chemical shifts of the aromatic carbons.
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and compares them with the experimental data for several alternative substituted benzenes. This comparison highlights the influence of different substituents on the carbon chemical shifts of the benzene ring.
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Methyl C (ppm) |
| This compound (Predicted) | ~122.5 | ~136.0 | ~135.5 | ~133.0 | ~131.0 | ~128.0 | ~20.0 |
| Toluene[1][2][3] | 138.0 | 129.3 | 128.5 | 125.6 | 128.5 | 129.3 | 21.5 |
| Chlorobenzene[4][5][6] | 134.3 | 128.6 | 129.7 | 126.4 | 129.7 | 128.6 | - |
| Bromobenzene[7][8][9][10] | 122.9 | 131.8 | 130.3 | 127.3 | 130.3 | 131.8 | - |
| 1,3-Dichlorobenzene[11][12][13] | 135.0 | 126.5 | 135.0 | 130.4 | 128.5 | 130.4 | - |
| 2,4-Dichlorotoluene[14] | 136.5 | 132.8 | 131.5 | 135.1 | 127.4 | 130.7 | 19.5 |
Note: The predicted values for this compound are estimations based on substituent effect calculations and may vary from experimental values.
Substituent Effects on the Benzene Ring
The chemical shifts of the aromatic carbons in this compound are influenced by the interplay of the inductive and resonance effects of the bromine, chlorine, and methyl substituents. The following diagram illustrates the expected influence of these groups on the electron density of the benzene ring, which in turn affects the ¹³C chemical shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum of a substituted benzene derivative.
1. Sample Preparation:
-
Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹³C probe to the correct frequency.
-
Shim the magnetic field to achieve homogeneity.
3. Data Acquisition:
-
Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[15]
-
Spectral Width: Set a spectral width of approximately 250 ppm to encompass the entire range of expected ¹³C chemical shifts.[15]
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient for good resolution.[15]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[1]
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain the final spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
This guide provides a foundational understanding of the ¹³C NMR spectrum of this compound through prediction and comparison with known analogs. The provided experimental protocol offers a standardized approach for obtaining high-quality spectral data for further structural analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Chlorobenzene(108-90-7) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Bromobenzene(108-86-1) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Solved Example the 13C-NMR spectrum of bromobenzene below. | Chegg.com [chegg.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 2,4-Dichlorotoluene(95-73-8) 13C NMR [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of Mass Spectrometry and Alternative Techniques for 1-Bromo-2,4-dichloro-3-methylbenzene
A Guide for Researchers in Analytical Chemistry and Drug Development
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the qualitative and quantitative analysis of 1-Bromo-2,4-dichloro-3-methylbenzene. This halogenated aromatic compound, and others like it, are of significant interest in various fields, including environmental analysis, pharmaceutical development, and chemical synthesis. The selection of an appropriate analytical method is critical for accurate and reliable results. This document presents a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary technique, alongside Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography (HPLC) as viable alternatives.
Mass Spectrometry of this compound
Predicted Fragmentation Pathway
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a prominent molecular ion peak cluster. The major fragmentation pathways will likely involve the loss of a bromine radical, a chlorine radical, a methyl radical, and subsequent eliminations of HCl or other small neutral molecules.
A predicted fragmentation pathway is illustrated below:
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
Predicted Mass Spectral Data
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound, considering the most abundant isotopes (⁷⁹Br and ³⁵Cl).
| m/z (Predicted) | Ion Formula | Interpretation | Relative Abundance |
| 238, 240, 242, 244 | [C₇H₅BrCl₂]⁺˙ | Molecular Ion Cluster | Moderate |
| 223, 225, 227 | [C₆H₂BrCl₂]⁺˙ | Loss of methyl radical (-CH₃) | Moderate to High |
| 203, 205, 207 | [C₇H₅BrCl]⁺ | Loss of chlorine radical (-Cl) | Moderate |
| 159, 161 | [C₇H₅Cl₂]⁺ | Loss of bromine radical (-Br) | High (often base peak) |
| 144, 146 | [C₆H₂Cl₂]⁺˙ | Loss of -CH₃ and -Br | Moderate |
| 124, 126 | [C₇H₅Cl]⁺ | Loss of -Br and -Cl | Moderate |
| 111 | [C₆H₄Cl]⁺ | Loss of C, H, Br, Cl | Low |
| 89 | [C₇H₅]⁺ | Loss of all halogens | Low |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of halogenated aromatic compounds.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar stationary phase. |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Program | Initial temperature 50-80 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis. |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques offer specific advantages, particularly in terms of sensitivity for halogenated compounds or for samples that are not amenable to GC.
Caption: General workflow for the analysis of this compound comparing different analytical techniques.
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD is a highly sensitive technique for the detection of electrophilic compounds, particularly halogenated molecules.[2][3][4][5][6]
Experimental Protocol:
-
Instrumentation: Gas chromatograph with an Electron Capture Detector.
-
GC Conditions: Similar to GC-MS, but often with a confirmation column of different polarity for enhanced confidence in identification.
-
Detector: ECD with a radioactive source (e.g., ⁶³Ni). Make-up gas (e.g., nitrogen or argon/methane) is required.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are thermally labile or non-volatile. For halogenated aromatics, reverse-phase HPLC with UV or MS detection is typically employed.[7][8]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Mass Spectrometric detector.
-
Column: C18 or C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol.[9]
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-230 nm) or MS detection for higher selectivity and sensitivity.
Performance Comparison
| Feature | GC-MS | GC-ECD | HPLC-UV/MS |
| Selectivity | High (based on mass-to-charge ratio) | High (for electronegative compounds) | Moderate (UV) to High (MS) |
| Sensitivity | Good to Excellent (SIM mode) | Excellent (often superior to MS for halogenated compounds) | Good (UV) to Excellent (MS) |
| Identification | Excellent (fragmentation pattern provides structural information) | Limited (based on retention time only; confirmation column recommended) | Limited (UV) to Excellent (MS) |
| Quantitative Accuracy | Excellent | Excellent | Excellent |
| Sample Volatility | Requires volatile and thermally stable compounds | Requires volatile and thermally stable compounds | Suitable for a wider range of volatilities and thermal stabilities |
| Matrix Effects | Can be significant, requiring good sample cleanup | Prone to interference from other electrophilic compounds in the matrix | Can be significant, especially with electrospray ionization in MS |
| Cost & Complexity | High | Moderate | Moderate (UV) to High (MS) |
| Primary Application | Broad applicability for both qualitative and quantitative analysis.[10] | Routine quantitative analysis of known halogenated compounds at trace levels. | Analysis of less volatile or thermally sensitive halogenated compounds. |
Conclusion
For the comprehensive analysis of this compound, GC-MS stands out as the most versatile and informative technique, providing both robust quantitative data and invaluable structural information through its fragmentation patterns. For routine, high-sensitivity quantitative analysis where the identity of the analyte is already established, GC-ECD offers a cost-effective and highly sensitive alternative. HPLC-UV/MS becomes the method of choice when dealing with compounds that are not amenable to gas chromatography due to low volatility or thermal instability. The ultimate selection of the analytical technique will depend on the specific requirements of the study, including the need for structural confirmation, the required sensitivity, the nature of the sample matrix, and budgetary considerations.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. newtowncreek.info [newtowncreek.info]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. agilent.com [agilent.com]
- 6. Multi-residue analysis of 26 organochlorine pesticides in Alpinia oxyphylla by GC-ECD after solid phase extraction and acid cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromide | SIELC Technologies [sielc.com]
- 8. s4science.at [s4science.at]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
FT-IR spectrum of 1-Bromo-2,4-dichloro-3-methylbenzene
An Objective Comparison of the FT-IR Spectrum of 1-Bromo-2,4-dichloro-3-methylbenzene and Related Halogenated Aromatics
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. The spectral features of this compound are compared with structurally similar alternatives, including toluene, o-bromotoluene, and 1-bromo-2,4-dichlorobenzene, to highlight the influence of substitution patterns on vibrational frequencies. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Comparative Analysis of Vibrational Frequencies
The FT-IR spectrum of an organic molecule provides a unique "fingerprint" based on the vibrational frequencies of its bonds.[1] For this compound, the key spectral features arise from the aromatic ring, the methyl group, and the carbon-halogen bonds. The table below summarizes the expected characteristic absorption bands for the target molecule and compares them with related compounds.
| Vibrational Mode | This compound (Expected, cm⁻¹) | Toluene (Observed, cm⁻¹) [2][3] | o-Bromotoluene (Observed, cm⁻¹) [4] | 1-Bromo-2,4-dichlorobenzene (Observed, cm⁻¹) [5] | General Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | ~3054 | ~3060 | ~3080 | 3100-3000[6][7][8] | Medium |
| Alkyl C-H Stretch | 3000-2850 | ~2917 | ~2950 | N/A | 3000-2850[9] | Strong |
| Aromatic C=C Stretch | 1600-1450 | 1605, 1456 | 1570, 1470 | 1560, 1460 | 1600-1400[6][7] | Medium-Weak |
| Alkyl C-H Bend | 1470-1370 | 1456, 1380 | 1440, 1380 | N/A | 1470-1350[10] | Medium |
| C-Cl Stretch | 850-550 | N/A | N/A | ~800-600 | 850-550[7] | Strong |
| C-Br Stretch | 690-515 | N/A | ~650-550 | ~680-550 | 690-515[7] | Strong |
| C-H Out-of-Plane Bend | 900-675 | ~730 | ~750 | ~860, 810 | 900-675[6][7] | Strong |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a multitude of complex vibrations, including C-C, C-O, and C-N single bond stretches, as well as C-H bending vibrations.[7][11] The unique pattern in this region is characteristic of the specific molecule. The presence of heavy halogen atoms like bromine and chlorine results in strong absorption bands at lower wavenumbers (below 850 cm⁻¹).[7][12]
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol details the thin solid film method for obtaining the FT-IR spectrum of a solid sample like this compound.
Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound.
Materials:
-
This compound (approx. 50 mg)
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR Spectrometer
-
Salt plates (e.g., KBr or NaCl)
-
Pipette or dropper
-
Beaker or small vial
-
Desiccator for storing salt plates
-
Acetone for cleaning
Procedure:
-
Sample Preparation:
-
Film Casting:
-
Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of acetone and a lint-free wipe, ensuring it is fully dry before use.
-
Using a pipette, place one or two drops of the prepared solution onto the surface of the salt plate.[13]
-
Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[13] The ideal film should appear slightly translucent.[14]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum first to account for atmospheric CO₂ and water vapor.
-
Run the sample scan to obtain the FT-IR spectrum.
-
-
Spectrum Optimization:
-
If the absorption peaks are too weak (high transmittance), add another drop of the solution to the plate, allow the solvent to dry, and re-run the spectrum.[13]
-
If the peaks are too intense (low transmittance, flattened peaks), the film is too thick. Clean the plate with acetone and prepare a new, thinner film using a more dilute solution.[13]
-
-
Cleaning:
-
After analysis, thoroughly clean the salt plate with acetone and return it to the desiccator for storage.[13]
-
FT-IR Analysis Workflow
The logical flow from sample preparation to final spectral interpretation is a critical aspect of vibrational spectroscopy. The following diagram illustrates this standardized workflow.
Caption: Workflow for FT-IR spectral analysis of a solid sample.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. researchgate.net [researchgate.net]
- 3. Toluene [webbook.nist.gov]
- 4. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]
- 5. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. FTIR [terpconnect.umd.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
Navigating Reactivity: A Comparative Analysis of 1-Bromo-2,4-dichloro-3-methylbenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthesis. This guide provides a comprehensive comparison of the reactivity of 1-Bromo-2,4-dichloro-3-methylbenzene with other halobenzenes in key cross-coupling reactions, supported by established chemical principles and data from analogous systems. Understanding the interplay of electronic and steric factors governing these reactions is crucial for optimizing synthetic routes and accelerating drug discovery.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, is fundamentally dictated by the ease of the oxidative addition step. This initial step, often rate-determining, is influenced by the carbon-halogen bond strength and the electronic and steric environment of the aryl halide. The generally accepted order of reactivity for halogens is I > Br > OTf > Cl, a trend directly correlated with their bond dissociation energies.
This compound presents a unique case study in reactivity due to its specific substitution pattern. The bromine atom is the primary site for oxidative addition in typical palladium-catalyzed cross-coupling reactions, being significantly more reactive than the chlorine atoms. However, the surrounding chloro and methyl substituents introduce both electronic and steric challenges that modulate its reactivity compared to simpler halobenzenes.
Theoretical Reactivity Profile of this compound
Electronic Effects: The two chlorine atoms on the benzene ring are electron-withdrawing groups. This electronic pull increases the electrophilicity of the carbon atom attached to the bromine, which can facilitate the oxidative addition of a low-valent palladium catalyst. In general, electron-poor aryl bromides tend to react faster in oxidative addition compared to electron-rich counterparts.
Steric Effects: The substituents ortho to the bromine atom (a chlorine atom and a methyl group) create significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition. The degree of steric hindrance is a critical factor, especially when employing bulky phosphine ligands on the palladium catalyst, which are often necessary for efficient coupling.
Comparative Reactivity in Key Cross-Coupling Reactions
While specific experimental data for this compound is not extensively available in the public domain, we can infer its reactivity by comparing it to structurally similar halobenzenes in common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of aryl bromides in this reaction is highly dependent on both electronic and steric factors.
Data Comparison for Suzuki-Miyaura Coupling of Various Bromobenzenes
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | General Literature |
| 1-Bromo-2-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 | General Literature |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~75 | Sterically Hindered Couplings |
| This compound (Predicted) | Phenylboronic acid | Bulky Ligand Catalyst (e.g., XPhos) | K₃PO₄ | Dioxane/H₂O | 100-120 | 12-24 | Moderate to Good | Inference |
Note: The data for this compound is a prediction based on the reactivity of sterically hindered and electron-deficient aryl bromides. Actual yields may vary depending on the specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, its efficiency is influenced by the electronic nature and steric accessibility of the aryl halide.
Data Comparison for Buchwald-Hartwig Amination of Various Bromobenzenes
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8 | >95 | General Literature |
| 1-Bromo-4-chlorobenzene | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~90 | Electron-Deficient Substrates |
| 1-Bromo-2-methylbenzene | Piperidine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene | 110 | 18 | ~85 | Sterically Hindered Substrates |
| This compound (Predicted) | Secondary Amine | Pd₂(dba)₃ / Buchwald Ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100-120 | 12-24 | Moderate | Inference |
Note: The predicted reactivity for this compound suggests that while the electronic activation from the chloro groups is favorable, the steric hindrance will likely necessitate more forcing conditions and may result in moderate yields.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-C, C-N, and C-O bonds. While it is an older methodology, it can be effective for certain substrates. The reaction typically requires higher temperatures than palladium-catalyzed couplings.
The reactivity of aryl halides in the Ullmann reaction also generally follows the trend I > Br > Cl. The electronic and steric effects are also at play, with electron-withdrawing groups often facilitating the reaction.
Comparative Reactivity in Ullmann Condensation
| Aryl Bromide | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Bromobenzene | Phenol | CuI | Phenanthroline | K₂CO₃ | DMF | 120 | Good |
| 1-Bromo-2-nitrobenzene | Aniline | Cu₂O | None | K₂CO₃ | NMP | 150 | High |
| This compound (Predicted) | Alcohol or Amine | CuI | DMEDA or Phenanthroline | K₃PO₄ | DMF or NMP | 130-160 | Variable |
Note: Due to the steric hindrance in this compound, Ullmann coupling may require high temperatures and the use of a ligand to achieve reasonable yields.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve optimal results.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
The aryl bromide (1.0 mmol) and the amine (1.2 mmol) are then added.
-
The solvent (e.g., anhydrous toluene or dioxane, 5 mL) is added via syringe.
-
The tube is sealed, and the reaction mixture is heated to the specified temperature (typically 80-120 °C) with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), it is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The product is purified by column chromatography.
Conclusion
This compound is a challenging yet valuable substrate for cross-coupling reactions. Its reactivity is a delicate balance between electronic activation by the chloro substituents and significant steric hindrance from the ortho-disposed groups. While direct quantitative data is limited, a comparative analysis with analogous halobenzenes provides a strong framework for predicting its behavior. For successful cross-coupling, the use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, is recommended. The provided experimental protocols offer a starting point for the development of robust synthetic methods for the functionalization of this and other similarly substituted aromatic building blocks.
A Comparative Guide to the Analytical Characterization of 1-Bromo-2,4-dichloro-3-methylbenzene
This guide provides a comparative overview of key analytical techniques for the characterization of 1-Bromo-2,4-dichloro-3-methylbenzene. The information is intended for researchers, scientists, and professionals in drug development involved in the analysis of halogenated aromatic compounds.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, where necessary, data from its close structural isomer, 1-Bromo-2,4-dichlorobenzene, and other related halogenated aromatic compounds are used for illustrative and comparative purposes. This is clearly indicated in the relevant sections.
Overview of Analytical Techniques
The primary analytical techniques for the structural elucidation and quantification of this compound and related compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and the substitution pattern on the aromatic ring.
The following sections provide a detailed comparison of these techniques, including experimental protocols and expected data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of halogenated organic compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Comparison with Alternatives: Compared to liquid chromatography (LC), GC is better suited for volatile, thermally stable, and non-polar compounds like this compound. The addition of a mass spectrometer as a detector provides significantly more structural information and lower detection limits than a flame ionization detector (FID).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to all samples and standards.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: A non-polar or medium-polarity capillary column is recommended for the separation of halogenated aromatic isomers. A DB-5MS (30 m x 0.25 mm x 0.25 µm) is a common choice.[1]
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-300.
-
Data Presentation:
Table 1: Expected GC-MS Data for Halogenated Aromatic Compounds
| Parameter | Expected Value/Information | Source (for similar compounds) |
| Retention Time | Dependent on the specific GC column and conditions. Isomers will have slightly different retention times. | General GC principles |
| Molecular Ion (M⁺) | For C₇H₅BrCl₂, the expected m/z will show a characteristic isotopic pattern due to Br and Cl. The nominal mass is 238 g/mol . | PubChem[3] |
| Key Fragmentation Ions | Loss of Br, Cl, and CH₃ groups. For 1-Bromo-2,4-dichlorobenzene (m/z 226), major fragments are observed at m/z 145 ([M-Br]⁺) and 111 ([M-Br-Cl]⁺).[4] | NIST[4] |
| Method Detection Limit (MDL) | 0.009–0.072 µg/kg | For Halogenated PAHs by GC-MS/MS[1] |
| Method Quantification Limit (MQL) | 0.031–0.240 µg/kg | For Halogenated PAHs by GC-MS/MS[1] |
| Linearity (r) | ≥ 0.993 | For Halogenated PAHs by GC-MS/MS[1] |
| Accuracy (Recovery) | 71.9%–124.8% | For Halogenated PAHs by GC-MS/MS[1] |
Mandatory Visualization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.
Comparison with Alternatives: While MS provides information on the molecular weight and fragmentation, NMR provides a detailed map of the molecule's carbon-hydrogen framework. X-ray crystallography provides the ultimate structural detail but requires a suitable single crystal, which can be challenging to obtain.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Filter the solution into a 5 mm NMR tube if any solid particles are present.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or similar.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
-
Data Presentation:
Table 2: Expected ¹H and ¹³C NMR Data for this compound (Predicted/Compared with Isomers)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Source (for similar compounds) |
| ¹H | ||||
| Aromatic H | ~7.0-7.6 | Doublet, Singlet | ~2-8 | ChemicalBook[5] |
| Methyl H | ~2.3-2.5 | Singlet | N/A | ChemicalBook[6] |
| ¹³C | ||||
| Aromatic C-Br | ~115-125 | N/A | N/A | Doc Brown's Chemistry[7] |
| Aromatic C-Cl | ~130-140 | N/A | N/A | Doc Brown's Chemistry[8] |
| Aromatic C-H | ~125-135 | N/A | N/A | Doc Brown's Chemistry[7] |
| Aromatic C-CH₃ | ~135-145 | N/A | N/A | Doc Brown's Chemistry[7] |
| Methyl C | ~20-23 | N/A | N/A | Doc Brown's Chemistry[7] |
Note: The exact chemical shifts and coupling patterns will depend on the precise substitution pattern of this compound.
Mandatory Visualization:
References
- 1. [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tdi-bi.com [tdi-bi.com]
- 3. 2-Bromo-1,3-dichloro-4-methylbenzene | C7H5BrCl2 | CID 2735557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 5. 1-BROMO-2,4-DICHLOROBENZENE(1193-72-2) 1H NMR [m.chemicalbook.com]
- 6. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]
- 7. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
X-ray crystallography of 1-Bromo-2,4-dichloro-3-methylbenzene derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two halogenated toluene derivatives: 4-chlorotoluene and 4-bromotoluene. While crystallographic data for 1-Bromo-2,4-dichloro-3-methylbenzene and its direct derivatives are not publicly available at the time of this publication, the selected compounds offer valuable insights into the structural effects of halogen substitution on a simple aromatic scaffold. This document presents a detailed comparison of their crystallographic parameters, a comprehensive experimental protocol for single-crystal X-ray diffraction analysis of small organic molecules, and visualizations to illustrate key concepts.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for 4-chlorotoluene and 4-bromotoluene, facilitating a direct comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for 4-Chlorotoluene and 4-Bromotoluene
| Parameter | 4-Chlorotoluene | 4-Bromotoluene |
| Empirical Formula | C₇H₇Cl | C₇H₇Br |
| Formula Weight | 126.58 | 171.03 |
| Temperature (K) | 293(2) | 293(2) |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 5.863(2) | 5.942(3) |
| b (Å) | 9.778(3) | 9.945(4) |
| c (Å) | 11.834(4) | 11.981(5) |
| α (°) | 90 | 90 |
| β (°) | 112.45(3) | 112.98(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 626.4(4) | 652.1(5) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 1.341 | 1.741 |
| Absorption Coefficient (mm⁻¹) | 0.499 | 5.584 |
| F(000) | 264 | 336 |
| Data Collection | ||
| Theta range for data collection (°) | 3.55 to 26.37 | 3.49 to 26.38 |
| Index ranges | -7<=h<=7, -12<=k<=12, -14<=l<=14 | -7<=h<=7, -12<=k<=12, -14<=l<=14 |
| Reflections collected | 5867 | 6098 |
| Independent reflections | 1282 [R(int) = 0.0344] | 1334 [R(int) = 0.0381] |
| Refinement | ||
| Data / restraints / parameters | 1282 / 0 / 74 | 1334 / 0 / 74 |
| Goodness-of-fit on F² | 1.053 | 1.047 |
| Final R indices [I>2sigma(I)] | R1 = 0.0389, wR2 = 0.1042 | R1 = 0.0421, wR2 = 0.1088 |
| R indices (all data) | R1 = 0.0486, wR2 = 0.1103 | R1 = 0.0532, wR2 = 0.1154 |
Table 2: Selected Bond Lengths and Angles for 4-Chlorotoluene and 4-Bromotoluene
| Bond/Angle | 4-Chlorotoluene (Å or °) | 4-Bromotoluene (Å or °) |
| C-Cl/C-Br | 1.745(2) | 1.904(3) |
| C-C (aromatic, avg.) | 1.383 | 1.385 |
| C-C (methyl) | 1.508(3) | 1.507(4) |
| C-C-C (aromatic, avg.) | 120.0 | 120.0 |
| Cl/Br-C-C | 119.7(2), 120.3(2) | 119.5(2), 120.5(2) |
Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction analysis of small organic molecules like halogenated toluene derivatives is provided below.
1. Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For compounds like 4-chlorotoluene and 4-bromotoluene, which are liquids or low-melting solids at room temperature, in-situ crystallization on the diffractometer is a common technique. Alternatively, slow evaporation from a suitable solvent at low temperatures can be employed.
-
In-situ Crystallization: A small amount of the liquid sample is sealed in a glass capillary. The capillary is then mounted on the goniometer head of the diffractometer and cooled using a cryostream. A single crystal is grown from the melt by carefully controlling the cooling and annealing cycles.
-
Slow Evaporation: A saturated solution of the compound in a volatile solvent (e.g., pentane, diethyl ether) is prepared. The solution is placed in a loosely covered vial and stored in a cold environment (e.g., a refrigerator or a cold room). Over time, the solvent slowly evaporates, leading to the formation of single crystals.
2. Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed on the X-ray diffractometer, which is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected by rotating the crystal in the X-ray beam. The diffraction data (intensities and positions of the Bragg reflections) are recorded by the detector.
3. Data Reduction and Structure Solution
-
The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters and the space group of the crystal are determined from the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement
-
The initial structural model is refined against the experimental diffraction data using a least-squares method.
-
In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
The final refined structure is evaluated based on the R-factors (R1 and wR2) and the goodness-of-fit parameter.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Caption: A flowchart of the single-crystal X-ray crystallography workflow.
Logical Relationship of Crystallographic Parameters
The relationship between key crystallographic parameters is depicted in the diagram below.
Caption: The logical connections between crystallographic parameters.
A Comparative Guide to Catalysts for Suzuki Coupling with 1-Bromo-2,4-dichloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of complex biaryl compounds is of particular significance in the pharmaceutical and materials science industries. The choice of catalyst is critical for the successful coupling of sterically hindered and electronically deactivated substrates such as 1-Bromo-2,4-dichloro-3-methylbenzene. This guide provides a comparative overview of selected palladium and nickel-based catalyst systems for the Suzuki coupling of this challenging substrate with phenylboronic acid, with performance data extrapolated from studies on structurally similar polychlorinated aryl bromides.
Catalyst Performance Comparison
The presence of ortho- and para-chloro substituents in this compound influences the electronic properties and steric hindrance around the C-Br bond, making catalyst selection crucial for achieving high yields. Below is a summary of the expected performance of various catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Palladium Catalysts | ||||||
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Toluene/H₂O | 100 | 12-18 | 75-85 |
| Pd(OAc)₂ / SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | K₃PO₄ | 1,4-Dioxane | 80-100 | 8-12 | 90-98 |
| Pd₂(dba)₃ / XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Cs₂CO₃ | Toluene | 100-110 | 6-10 | >95 |
| Nickel Catalyst | ||||||
| NiCl₂(PCy₃)₂ | Bis(tricyclohexylphosphine)nickel(II) chloride | K₃PO₄ | 2-MeTHF | 60-80 | 12-24 | 85-95 |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using the compared catalyst systems are provided below. These protocols are based on established procedures for similar substrates and should be optimized for the specific reaction.
Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add toluene and degassed water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and phenylboronic acid.
-
Evacuate and backfill the tube with inert gas three times.
-
Add degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 8-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Palladium-Catalyzed Suzuki Coupling using Pd₂(dba)₃ / XPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ under an inert atmosphere.
-
Add this compound and phenylboronic acid.
-
Add degassed toluene.
-
Seal the tube and heat the mixture at 100-110 °C for 6-10 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by chromatography.
Protocol 4: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, combine NiCl₂(PCy₃)₂, this compound, phenylboronic acid, and K₃PO₄ in a vial.
-
Add 2-MeTHF and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 60-80 °C.
-
Stir for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[1]
Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the typical workflow for setting up and performing a Suzuki coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Verifying Reaction Products of 1-Bromo-2,4-dichloro-3-methylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction products of 1-Bromo-2,4-dichloro-3-methylbenzene, with a focus on electrophilic aromatic substitution. It includes predicted product distributions based on the directing effects of the substituents, detailed experimental protocols for structural verification, and a discussion of the analytical techniques used to characterize the resulting isomers.
Predicting Regioselectivity in Electrophilic Aromatic Substitution
The substitution pattern of this compound presents a case of competing directing effects. The bromo and chloro substituents are deactivating yet ortho, para-directing, while the methyl group is activating and also ortho, para-directing.[1][2] In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions most activated by the substituents.
The methyl group at position 3 is an activating group and will direct incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. The chloro and bromo groups are deactivating but also direct to their ortho and para positions. However, the activating effect of the methyl group is generally stronger than the deactivating effect of the halogens, and thus will be the dominant directing factor.
Considering the positions on the ring:
-
Position 5: This position is meta to the methyl group and ortho to the chloro group at position 4 and meta to the bromo group at position 1.
-
Position 6: This position is para to the methyl group and ortho to the bromo group at position 1.
Given the strong activating and directing effect of the methyl group to the para position, substitution at position 6 is expected to be the major product. Substitution at position 5 is also possible, influenced by the ortho directing effect of the chloro group at position 4.
Comparative Analysis of Potential Electrophilic Substitution Products
The following table summarizes the predicted major and minor products for common electrophilic aromatic substitution reactions on this compound. The predicted yields are based on the general principles of directing effects and steric hindrance.
| Reaction | Reagents | Predicted Major Product (Structure & Name) | Predicted Minor Product (Structure & Name) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-Bromo-2,4-dichloro-3-methyl-6-nitrobenzene | 1-Bromo-2,4-dichloro-3-methyl-5-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1,6-Dibromo-2,4-dichloro-3-methylbenzene | 1,5-Dibromo-2,4-dichloro-3-methylbenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-2,4-dichloro-3-methylphenyl)ethan-1-one | 1-(6-Bromo-2,4-dichloro-3-methylphenyl)ethan-1-one |
Experimental Protocols
General Procedure for Electrophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride).
-
Addition of Reagents: Cool the mixture in an ice bath. Slowly add the electrophilic reagent and the catalyst (e.g., for nitration, a mixture of concentrated nitric and sulfuric acids; for bromination, bromine and iron(III) bromide).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Separate the organic layer, wash it with a suitable aqueous solution (e.g., sodium bicarbonate solution to neutralize acids), and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the different isomers.
Structural Verification Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of each purified isomer in a deuterated solvent (e.g., CDCl₃). The chemical shift, integration, and coupling patterns of the aromatic protons will be distinct for each isomer, allowing for unambiguous structure determination. For the major product (substitution at position 6), a single aromatic proton signal would be expected. For the minor product (substitution at position 5), a single aromatic proton signal would also be expected, but with a different chemical shift.
-
¹³C NMR: The number of unique carbon signals will confirm the symmetry of the product.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the product to confirm that a substitution reaction has occurred. The fragmentation pattern can also provide clues about the structure and the position of the new substituent.
-
-
Infrared (IR) Spectroscopy:
-
Functional group analysis can confirm the addition of the new substituent (e.g., characteristic strong absorptions for a nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹).
-
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for the synthesis and structural verification of reaction products.
Caption: Influence of substituents on the regioselectivity of electrophilic substitution.
References
A Comparative Benchmarking Guide to the Synthesis of 1-Bromo-2,4-dichloro-3-methylbenzene
For research scientists and professionals in drug development, the efficient and reliable synthesis of substituted aromatic compounds is paramount. This guide provides a comparative benchmark of two potential synthesis routes for 1-Bromo-2,4-dichloro-3-methylbenzene, a halogenated aromatic compound with applications in organic synthesis. The routes evaluated are the Sandmeyer reaction of 2,4-dichloro-3-methylaniline and the direct electrophilic bromination of a dichlorotoluene isomer.
Executive Summary
The synthesis of this compound is most strategically approached via a Sandmeyer reaction starting from 2,4-dichloro-3-methylaniline. This method offers high regioselectivity, ensuring the introduction of the bromo group at the desired position. In contrast, direct electrophilic bromination of a dichlorotoluene precursor is anticipated to yield a mixture of isomers, complicating purification and reducing the overall yield of the target compound.
Comparison of Synthesis Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Electrophilic Bromination |
| Starting Material | 2,4-dichloro-3-methylaniline | 2,4-dichlorotoluene |
| Key Transformation | Diazotization followed by substitution with bromide | Electrophilic aromatic substitution |
| Regioselectivity | High | Low (potential for multiple isomers) |
| Expected Yield | Moderate to High | Low to Moderate (of the desired isomer) |
| Purification | Standard chromatographic techniques | Potentially challenging separation of isomers |
| Key Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | Bromine, Lewis acid (e.g., FeBr₃) |
Experimental Protocols
Route 1: Sandmeyer Reaction of 2,4-dichloro-3-methylaniline
This protocol is adapted from established procedures for the Sandmeyer reaction of substituted anilines and is expected to be highly effective for the synthesis of this compound.
Materials:
-
2,4-dichloro-3-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask, dissolve 2,4-dichloro-3-methylaniline in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
-
Route 2: Direct Electrophilic Bromination of 2,4-dichlorotoluene
This route involves the direct bromination of 2,4-dichlorotoluene. However, the directing effects of the substituents (two chloro groups and a methyl group) are likely to lead to a mixture of brominated isomers, making this route less favorable for obtaining the pure desired product.
Materials:
-
2,4-dichlorotoluene
-
Bromine (Br₂)
-
Iron filings or anhydrous ferric bromide (FeBr₃) as a catalyst
-
A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bisulfite solution
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup:
-
In a flask protected from light, dissolve 2,4-dichlorotoluene in the chosen inert solvent.
-
Add a catalytic amount of iron filings or ferric bromide.
-
Cool the mixture in an ice bath.
-
-
Bromination:
-
Slowly add a solution of bromine in the same solvent dropwise to the cooled mixture with stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature until the color of bromine disappears.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated sodium bisulfite solution to remove any unreacted bromine.
-
Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product will likely be a mixture of isomers. Separation of the desired this compound from other isomers (e.g., 5-bromo-2,4-dichlorotoluene and 6-bromo-2,4-dichlorotoluene) would require careful fractional distillation or preparative chromatography.
-
Visualizing the Synthesis Pathways
To further elucidate the proposed synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Logical workflow for the Sandmeyer reaction route.
Caption: Logical workflow for the direct bromination route.
Conclusion
Based on the principles of aromatic substitution reactions, the Sandmeyer reaction (Route 1) is the recommended synthetic strategy for the preparation of this compound. This route is predicted to offer superior regioselectivity and a more straightforward purification process compared to direct electrophilic bromination. For researchers requiring a reliable and efficient synthesis of this specific isomer, the Sandmeyer approach provides a clear and well-precedented pathway.
Navigating the Labyrinth of Isomers: A Comparative Guide to Purity Analysis of 1-Bromo-2,4-dichloro-3-methylbenzene
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical intermediates is a cornerstone of robust and reproducible research. In the synthesis of complex molecules, the presence of closely related isomers can significantly impact reaction outcomes, biological activity, and safety profiles. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 1-Bromo-2,4-dichloro-3-methylbenzene, a key building block in various synthetic pathways.
The primary challenge in the analysis of this compound lies in the potential for the formation of several positional isomers during its synthesis. The most probable synthetic route involves the bromination of 2,4-dichloro-3-methylaniline followed by a Sandmeyer reaction. During the initial bromination step, in addition to the desired product, isomeric impurities such as 6-bromo-2,4-dichloro-3-methylaniline and 4,6-dibromo-2,4-dichloro-3-methylaniline can be formed. These precursors would then be carried through the subsequent Sandmeyer reaction, leading to the corresponding isomeric bromodichloromethylbenzene impurities in the final product.
This guide will compare the two most powerful chromatographic techniques for the separation and quantification of these potential isomers: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis is dictated by factors such as the volatility of the analytes, the required resolution, sensitivity, and the availability of instrumentation. Below is a summary of the expected performance of GC and HPLC for the analysis of this compound and its key isomeric impurities.
| Analytical Technique | Potential Isomeric Impurities | Expected Performance |
| Gas Chromatography (GC) | 1-Bromo-2,6-dichloro-3-methylbenzene, 2,4-Dibromo-1,5-dichloro-3-methylbenzene | High Resolution: Capillary GC columns, particularly those with polar stationary phases (e.g., cyanopropyl or cyclodextrin-based), are well-suited for separating positional isomers of halogenated aromatic compounds. High Sensitivity: Flame Ionization Detection (FID) provides excellent sensitivity for routine quantification. Mass Spectrometry (MS) coupling offers definitive identification of isomers based on their fragmentation patterns. Method Development: Optimization of the temperature program is crucial for achieving baseline separation of closely eluting isomers. |
| High-Performance Liquid Chromatography (HPLC) | 1-Bromo-2,6-dichloro-3-methylbenzene, 2,4-Dibromo-1,5-dichloro-3-methylbenzene | Versatility: Reversed-phase HPLC with C18 or phenyl-hexyl columns can effectively separate non-polar to moderately polar isomers. The choice of organic modifier (acetonitrile vs. methanol) and gradient elution can be optimized for resolution. Robustness: HPLC is a robust and highly reproducible technique, making it ideal for quality control applications. Alternative Selectivity: For challenging separations, normal-phase HPLC can offer complementary selectivity to reversed-phase methods. |
Detailed Experimental Protocols
To provide a practical framework for researchers, the following are detailed starting methodologies for GC-MS and HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the separation and identification of this compound and its potential brominated isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase. For enhanced separation of positional isomers, a more polar column such as a DB-1701 (14% cyanopropylphenyl-methylpolysiloxane) may be advantageous.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method provides a robust approach for the quantification of isomeric purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 acetonitrile:water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Logic
To further clarify the process of isomeric purity analysis, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Synthetic pathway and subsequent analytical workflow for isomeric purity determination.
Caption: Comparison of GC and HPLC for isomeric purity analysis.
Safety Operating Guide
Proper Disposal of 1-Bromo-2,4-dichloro-3-methylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Bromo-2,4-dichloro-3-methylbenzene, a compound that should be treated as hazardous waste. Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and similar halogenated organic compounds. While specific data for this exact compound is limited, information from structurally related chemicals suggests it may cause skin and eye irritation or burns, and respiratory tract irritation upon inhalation.[1]
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate protective gloves, clothing, eye protection, and face protection when handling this substance.[2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]
Spill Management Protocol
In the event of a spill, immediate and proper containment is crucial to prevent wider contamination and exposure.
-
Ensure Adequate Ventilation and Evacuate: If a significant spill occurs, ensure the area is well-ventilated and evacuate non-essential personnel from the immediate vicinity.
-
Contain the Spill: Cover drains to prevent the chemical from entering waterways. Absorb the spill using an inert material such as sand, vermiculite, or silica gel.[1][3][4]
-
Collect and Secure: Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[1]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.
-
Characterize as Hazardous Waste: This material must be treated as hazardous waste.[1] Do not mix it with other non-hazardous waste streams.
-
Prepare for Incineration: For disposal, the compound can be dissolved or mixed with a combustible solvent. This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Container Disposal: Do not reuse empty containers. They should be treated as unused product and disposed of in the same manner as the chemical itself.[1]
-
Regulatory Compliance: All disposal practices must strictly adhere to local, regional, and national regulations for hazardous waste.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance and to arrange for pickup by a certified waste disposal contractor.
Quantitative Data Summary
| Property | Value (for related compounds) | Source Compound |
| Boiling Point | 180 - 181 °F / 82 - 83 °C (at 200 hPa) | 1-Bromo-3-methylbut-2-ene |
| Density | 1.29 g/mL (at 68 °F / 20 °C) | 1-Bromo-3-methylbut-2-ene |
| Melting Point | 74 - 77 °C / 165.2 - 170.6 °F | 1-Bromo-3,5-dichlorobenzene[5] |
| Flash Point | > 110 °C / > 230 °F | 1-Bromo-3,5-dichlorobenzene[5] |
Note: This data is for guidance only and is based on structurally similar compounds. Always handle with caution and refer to any available specific safety data sheets.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



